molecular formula C11H18O B1606444 1-ethynyl-2,2,6-trimethylcyclohexanol CAS No. 26005-41-4

1-ethynyl-2,2,6-trimethylcyclohexanol

Cat. No.: B1606444
CAS No.: 26005-41-4
M. Wt: 166.26 g/mol
InChI Key: PQQOQXUYGRGYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethynyl-2,2,6-trimethylcyclohexanol is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethynyl-2,2,6-trimethylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethynyl-2,2,6-trimethylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethynyl-2,2,6-trimethylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-5-11(12)9(2)7-6-8-10(11,3)4/h1,9,12H,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQOQXUYGRGYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1(C#C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26005-41-4
Record name Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026005414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-1-ethynyl-2,2,6-trimethylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 1-ethynyl-2,2,6-trimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural analysis of 1-ethynyl-2,2,6-trimethylcyclohexanol, a molecule of significant interest in the fragrance and flavor industries.[1] We will delve into the synthetic pathway that dictates its stereochemistry and employ a multi-technique spectroscopic approach—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a complete and validated structural profile. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical application of modern analytical techniques for the elucidation of complex organic molecules.

Introduction: The Significance of Structural Certainty

1-ethynyl-2,2,6-trimethylcyclohexanol is a tertiary alcohol characterized by a substituted cyclohexane ring and a terminal alkyne functional group. Its unique woody and earthy organoleptic properties make it a valuable component in perfumery, where it can be used to enhance and reinforce scents like patchouli.[1] The precise arrangement of its atoms, including the relative stereochemistry of the substituents on the cyclohexyl ring, is paramount as even subtle structural variations can dramatically alter a molecule's biological or sensory activity.

The synthesis of this compound via the ethynylation of 2,2,6-trimethylcyclohexanone inherently produces a mixture of diastereomers.[1] Therefore, a robust analytical strategy is not merely about confirming the presence of functional groups, but also about understanding the isomeric complexity of the final product. This guide provides the field-proven methodologies to achieve this level of structural certainty.

Synthetic Pathway and Stereochemical Considerations

The primary route to 1-ethynyl-2,2,6-trimethylcyclohexanol is the nucleophilic addition of an acetylide anion to the carbonyl carbon of 2,2,6-trimethylcyclohexanone.[1] This reaction is a cornerstone of alkyne chemistry.

The causality behind this choice of synthesis is its efficiency and directness. The acetylide anion, generated by deprotonating acetylene with a strong base, is a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon.[2][3] The subsequent protonation of the resulting alkoxide during workup yields the final tertiary alcohol.

G ketone 2,2,6-trimethylcyclohexanone intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate Nucleophilic Attack acetylide Sodium Acetylide (or similar) acetylide->intermediate product 1-ethynyl-2,2,6-trimethylcyclohexanol (Mixture of Diastereomers) intermediate->product Protonation workup Acidic Workup (e.g., NH4Cl) workup->product

Caption: Synthetic pathway for 1-ethynyl-2,2,6-trimethylcyclohexanol.

A critical outcome of this synthesis is the formation of two diastereomers, arising from the acetylide attacking the planar carbonyl from either face. This results in the hydroxyl and ethynyl groups having different spatial relationships relative to the methyl group at the C6 position. The analysis must therefore account for the signals of both isomers.

Multi-Faceted Spectroscopic Elucidation Workflow

A self-validating analytical approach relies on the convergence of data from multiple, independent techniques. No single method provides the complete picture. Our workflow integrates NMR, IR, and MS to build a case for the structure, where each technique corroborates the findings of the others.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Final Structure prep Dissolution in Deuterated Solvent (e.g., CDCl3) for NMR, neat film for IR nmr ¹H & ¹³C NMR prep->nmr ir FT-IR prep->ir ms Mass Spectrometry (EI) prep->ms interp Correlate Data: - Functional Groups (IR) - Connectivity (NMR) - Molecular Weight (MS) nmr->interp ir->interp ms->interp elucid Final Structural Confirmation interp->elucid

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the 1-ethynyl-2,2,6-trimethylcyclohexanol sample in ~0.6 mL of deuterated chloroform (CDCl₃). The deuterated solvent is essential as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

  • Instrumentation: Acquire spectra on a 300 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for analyzing complex multiplets.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary.

¹H NMR Data Interpretation

The proton NMR provides information on the chemical environment, number, and connectivity of protons.

Chemical Shift (δ, ppm) Multiplicity Integration (Relative # of H) Assignment Rationale
~2.50Singlet (s)1HAcetylenic Proton (≡C-H)The cylindrical electron cloud of the alkyne shields this proton, placing it in a characteristic region around 1.7-3.1 ppm.[4][5] It is a singlet as there are no adjacent protons for coupling.
~1.88Multiplet (m)1HC6-HThis proton is coupled to the adjacent methyl group and the CH₂ protons of the ring, resulting in a complex multiplet.
1.30 - 1.70Multiplet (m)6HCyclohexane Ring Protons (CH₂)These protons reside in various chemical environments on the cyclohexane ring, leading to overlapping multiplets.
~1.13Singlet (s)3HC2-CH₃ (gem-dimethyl)One of the two methyl groups at the C2 position. It appears as a singlet because it has no adjacent protons.
~1.05Doublet (d)3HC6-CH₃This methyl group is coupled to the single proton on C6, resulting in a doublet.
~1.01Singlet (s)3HC2-CH₃ (gem-dimethyl)The second methyl group at the C2 position. The slight difference in chemical shift from the other C2 methyl can be due to the diastereomeric mixture and their different orientations.
VariableBroad Singlet1HHydroxyl Proton (-OH)The chemical shift of the -OH proton is variable and depends on concentration and temperature. It often appears as a broad singlet.

Note: The specific chemical shifts are based on reported data for the isomeric mixture and are highly illustrative.[1]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton and the presence of key functional groups.

Expected Chemical Shift (δ, ppm) Carbon Type Rationale
85-90Quaternary Alkyne (-C ≡CH)The sp-hybridized carbon attached to the ring.
70-75Terminal Alkyne (-C≡C H)The sp-hybridized carbon bonded to the acetylenic proton.
68-75Quaternary Alcohol (C-OH)The sp³-hybridized carbon bearing the hydroxyl group and the ethynyl group.
20-50CH, CH₂, CH₃ (Aliphatic)Carbons of the cyclohexane ring and the methyl groups.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: For a liquid sample, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.

  • Background Scan: Run a background spectrum of the clean salt plates. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.

IR Data Interpretation

The presence of the hydroxyl and terminal alkyne groups gives rise to highly characteristic and diagnostic peaks.

Wavenumber (cm⁻¹) Vibration Type Intensity/Shape Functional Group Confirmed
~3600-3300O-H StretchStrong, BroadHydroxyl (-OH) group. The broadness is due to hydrogen bonding.[6]
~3300≡C-H StretchStrong, Sharp/NarrowTerminal Alkyne. This sharp peak is highly diagnostic and often appears on the shoulder of the broad O-H band.[4][7]
~2950-2850C(sp³)-H StretchStrongAliphatic C-H bonds in the cyclohexane ring and methyl groups.
~2120-C≡C- StretchWeak to MediumAlkyne triple bond. This stretch is often weak for terminal alkynes.[5][8]
~1050C-O StretchMedium to StrongCarbon-Oxygen single bond of the tertiary alcohol.[6]

Mass Spectrometry (MS) Analysis

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns under electron ionization (EI).

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a Gas Chromatography (GC) column (GC-MS). GC-MS is advantageous as it can potentially separate the diastereomers.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy causes reproducible fragmentation of the molecule.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-200).

MS Data Interpretation

The molecular formula is C₁₁H₁₈O, giving a molecular weight of 166.26 g/mol .[9]

m/z Value Proposed Fragment Fragmentation Pathway Significance
166[M]⁺Molecular IonConfirms the molecular weight of the compound.
151[M - CH₃]⁺Loss of a methyl radicalA common fragmentation for molecules with methyl groups.
148[M - H₂O]⁺DehydrationA characteristic fragmentation for alcohols, involving the loss of a water molecule.[6]
123[M - C₂H₅]⁺ or [M - C₃H₇]⁺Cleavage of the cyclohexane ringRing fragmentation is common in cyclic systems.
81[C₆H₉]⁺Further fragmentationA common fragment in cyclohexyl systems.

Note: The fragmentation of both cis and trans isomers is expected to be identical or highly similar under EI-MS conditions.[1]

Conclusion: A Unified Structural Verdict

The structural elucidation of 1-ethynyl-2,2,6-trimethylcyclohexanol is a clear demonstration of a synergistic analytical strategy.

  • MS confirms the correct molecular weight of 166 g/mol and shows fragmentation patterns consistent with an alcohol.

  • IR spectroscopy provides unequivocal evidence for the key functional groups: a hydroxyl (-OH), a terminal alkyne (≡C-H), and the alkyne triple bond (-C≡C-).

  • NMR spectroscopy pieces together the molecular puzzle, confirming the carbon-hydrogen framework, the presence and connectivity of the methyl groups, the cyclohexane ring, and the distinct acetylenic proton.

The combined data from these techniques provides a self-validating and trustworthy confirmation of the structure of 1-ethynyl-2,2,6-trimethylcyclohexanol as a mixture of diastereomers. This rigorous approach is essential for ensuring the identity, purity, and quality of chemical entities in research and industrial applications.

References

  • Müller, R. (1981). Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions. U.S. Patent No. 4,261,867.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6525, 1-Ethynylcyclohexanol. PubChem. [Link]

  • Wikipedia. 1-Ethynylcyclohexanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85870, 1-Ethynyl-2-methylcyclohexanol. PubChem. [Link]

  • PubChemLite. 1-ethynyl-2,2,6-trimethylcyclohexanol (C11H18O). [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel-. [Link]

  • National Institute of Standards and Technology. Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. [Link]

  • Chaumont-Olive, P. et al. (2021). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc. [Link]

  • Hogsed, M. J. (1961). Process for preparing 1-ethynylcyclohexanol and homologues. U.S. Patent No. 2,973,390.
  • SpectraBase. 1-Ethynyl-cyclohexanol - Optional[1H NMR] - Spectrum. [Link]

  • PrepChem.com. Synthesis of 1,2,6-trimethylcyclohexanol. [Link]

  • Study.com. Alkyne Functional Group & Reactions. [Link]

  • NC State University Libraries. 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • National Institute of Standards and Technology. 1-Ethyl-2,2,6-trimethylcyclohexane. NIST Chemistry WebBook. [Link]

  • ATB. 1-Ethynylcyclohexanol | C8H12O | MD Topology | NMR | X-Ray. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12537129, 2,2,6-Trimethylcyclohexan-1-ol. PubChem. [Link]

  • Li, Y. et al. (2019). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. PMC. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

  • ResearchGate. Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol.... [Link]

  • MDPI. A Reusable Efficient Green Catalyst of 2D Cu-MOF for the Click and Knoevenagel Reaction. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. 14.2.3: Spectroscopy of the Alkynes. [Link]

  • National Center for Biotechnology Information. Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. PMC. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alkynes. [Link]

Sources

A Spectroscopic Guide to 1-ethynyl-2,2,6-trimethylcyclohexanol: In-Depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-ethynyl-2,2,6-trimethylcyclohexanol (C₁₁H₁₈O), a molecule of interest in various chemical research fields, including fragrance and synthetic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this tertiary alkynyl alcohol through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

1-ethynyl-2,2,6-trimethylcyclohexanol is a substituted cyclohexanol derivative characterized by the presence of a terminal alkyne and three methyl groups on the cyclohexane ring. The presence of multiple stereocenters gives rise to diastereomers, a crucial consideration in the analysis of its spectroscopic data.[1] This guide will delve into the expected and reported spectral features of this molecule, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Molecular Structure and Isomerism

The core structure of 1-ethynyl-2,2,6-trimethylcyclohexanol features a cyclohexane ring with a hydroxyl and an ethynyl group attached to the same carbon (C1), and three methyl groups at positions 2, 2, and 6. The presence of stereocenters at C1 and C6 leads to the existence of diastereomers, which can influence the observed spectroscopic data, particularly in NMR. Commercial suppliers often refer to this compound as an "(E)+(Z)" mixture, alluding to the presence of these isomers.[1] A specific relative stereochemistry, (1R,6S)-rel-, has also been identified with the CAS number 26005-41-4.[3]

Figure 1: 2D structure of 1-ethynyl-2,2,6-trimethylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon skeleton and the chemical environment of the protons.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-ethynyl-2,2,6-trimethylcyclohexanol is expected to show distinct signals for the methyl groups, the cyclohexane ring protons, the hydroxyl proton, and the acetylenic proton.

A reported ¹H NMR spectrum for an isomeric mixture of 1-ethynyl-2,2,6-trimethylcyclohexanol in CDCl₃ at 360 MHz shows the following peaks: 1.01, 1.13 (6H, 2s); 1.05 (3H, d, J=6 Hz); 1.30-1.70 (6H, m); 1.88 (1H, m); 2.50 (1H, s) δ ppm.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.01, 1.13Singlet6HGem-dimethyl protons at C2
1.05Doublet (J=6 Hz)3HMethyl protons at C6
1.30-1.70Multiplet6HCyclohexane ring protons (CH₂)
1.88Multiplet1HCyclohexane ring proton (CH)
2.50Singlet1HAcetylenic proton (-C≡CH)

Interpretation and Causality:

  • Methyl Signals: The two singlets at 1.01 and 1.13 ppm are characteristic of the gem-dimethyl groups at the C2 position. Their distinct chemical shifts suggest that they are diastereotopic due to the chirality of the molecule. The doublet at 1.05 ppm is assigned to the methyl group at C6, which is split by the adjacent methine proton.

  • Cyclohexane Ring Protons: The complex multiplet between 1.30 and 1.88 ppm corresponds to the methylene and methine protons of the cyclohexane ring. The overlapping signals are due to the various diastereotopic protons and their complex spin-spin coupling.

  • Acetylenic Proton: The singlet at 2.50 ppm is a key indicator of the terminal alkyne. Protons attached to sp-hybridized carbons typically resonate in this region (around 1.7-3.1 ppm).[4][5] The shielding effect of the cylindrical π-electron cloud of the triple bond results in a higher field chemical shift compared to vinylic protons.[4][5]

  • Hydroxyl Proton: The hydroxyl proton signal is not explicitly reported in this dataset, which is common as its chemical shift can be variable and it may appear as a broad singlet. Its position is dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy
Carbon AtomExpected Chemical Shift (δ) ppmRationale
C1 (C-OH)70-80Quaternary carbon attached to an oxygen and an alkyne.
C2 (C(CH₃)₂)35-45Quaternary carbon with two methyl substituents.
C3, C4, C5 (CH₂)20-40Methylene carbons of the cyclohexane ring.
C6 (CH-CH₃)45-55Methine carbon adjacent to a methyl group.
C≡CH80-90sp-hybridized carbon of the alkyne.
C≡CH70-80sp-hybridized carbon of the alkyne attached to the ring.
CH₃ (at C2)25-35Methyl carbons at a quaternary center.
CH₃ (at C6)15-25Methyl carbon at a methine center.

Expert Insights:

The chemical shifts of the cyclohexane ring carbons are influenced by the stereochemistry of the substituents. The presence of diastereomers would likely result in a more complex spectrum with some carbons showing multiple, closely spaced signals. The distinct chemical shifts of the two sp-hybridized carbons of the ethynyl group are characteristic of a terminal alkyne.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For 1-ethynyl-2,2,6-trimethylcyclohexanol, the most prominent features will be the absorptions from the hydroxyl (-OH) group and the terminal alkyne (-C≡C-H).

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
O-H stretch (alcohol)3600-3200Strong, broadThe broadness is due to hydrogen bonding.[7]
C-H stretch (sp³)3000-2850StrongFrom the cyclohexane ring and methyl groups.
C-H stretch (sp)~3300Strong, sharpCharacteristic of a terminal alkyne.[8]
C≡C stretch2260-2100Weak to mediumThe intensity is often weak for terminal alkynes.[8]
C-O stretch (alcohol)1260-1000StrongIndicates a tertiary alcohol.

Experimental Choices and Interpretation:

The IR spectrum provides a quick and reliable confirmation of the presence of the hydroxyl and terminal alkyne functionalities. The broad O-H stretch is a classic signature for an alcohol. The sharp C-H stretch at approximately 3300 cm⁻¹ is a definitive marker for a terminal alkyne, distinguishing it from an internal alkyne which would lack this absorption.[8] The C≡C triple bond stretch is often weak but its presence in the 2260-2100 cm⁻¹ region is a valuable piece of corroborating evidence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of 1-ethynyl-2,2,6-trimethylcyclohexanol is 166.26 g/mol .[1]

Expected Fragmentation Pathways:

Tertiary alcohols often undergo characteristic fragmentation in the mass spectrometer. The molecular ion peak (M⁺) may be weak or absent. Key fragmentation pathways for 1-ethynyl-2,2,6-trimethylcyclohexanol are predicted to include:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols.[9] This can lead to the loss of an ethyl radical or a methyl radical from the C2 position, or the loss of the ethynyl radical.

  • Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation pathway for alcohols, leading to an [M-18]⁺ peak.[9]

  • Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo fragmentation, often leading to the loss of ethene (28 Da) or other small neutral molecules.

M [C11H18O]+• (m/z 166) M_minus_H2O [M - H2O]+• (m/z 148) M->M_minus_H2O - H2O M_minus_CH3 [M - CH3]+ (m/z 151) M->M_minus_CH3 - •CH3 (α-cleavage) M_minus_C2H5 [M - C2H5]+ (m/z 137) M->M_minus_C2H5 - •C2H5 (α-cleavage) M_minus_C2H [M - C2H]+ (m/z 141) M->M_minus_C2H - •C2H (α-cleavage)

Figure 2: Predicted major fragmentation pathways for 1-ethynyl-2,2,6-trimethylcyclohexanol.

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized step-by-step methodologies for the key experiments.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-ethynyl-2,2,6-trimethylcyclohexanol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small drop of liquid 1-ethynyl-2,2,6-trimethylcyclohexanol directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

  • Ionization: Use a standard electron ionization (EI) source (typically at 70 eV).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Sample Preparation (CDCl3) nmr_acq Data Acquisition (1H & 13C) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline) nmr_acq->nmr_proc end Structural Elucidation nmr_proc->end ir_prep Sample Preparation (ATR) ir_acq Data Acquisition ir_prep->ir_acq ir_bg Background Correction ir_acq->ir_bg ir_bg->end ms_intro Sample Introduction (GC-MS or Infusion) ms_ion Ionization (EI) ms_intro->ms_ion ms_anal Mass Analysis ms_ion->ms_anal ms_anal->end start Compound start->nmr_prep start->ir_prep start->ms_intro

Figure 3: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of 1-ethynyl-2,2,6-trimethylcyclohexanol provides a clear structural fingerprint. ¹H NMR confirms the presence and connectivity of the various proton environments, while ¹³C NMR would elucidate the carbon framework. IR spectroscopy is definitive for identifying the key hydroxyl and terminal alkyne functional groups. Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation, further confirming its structure. A thorough understanding of these spectroscopic techniques and their application is essential for any researcher working with this and related compounds.

References

Sources

1-ethynyl-2,2,6-trimethylcyclohexanol CAS number 41613-59-6

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 41613-59-6 Synonyms: (E/Z)-1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol; ETCH; Trimethyl-ethynyl-cyclohexanol.[1]

Executive Summary

1-Ethynyl-2,2,6-trimethylcyclohexanol is a specialized tertiary acetylenic alcohol primarily utilized in the high-end fragrance and flavor industries.[1] Unlike its un-substituted analogue (1-ethynylcyclohexanol, a known sedative metabolite), the 2,2,6-trimethyl derivative is engineered for its olfactory stability and unique "diffusive" properties.

It serves as a critical fixative and enhancer for woody, earthy, and patchouli-type scent profiles.[1][2] Its steric bulk—conferred by the three methyl groups adjacent to the reaction center—provides resistance to oxidative degradation and metabolic breakdown, significantly extending the "dry-down" tenacity of perfume compositions.

Key Applications:

  • Fragrance: Patchouli/Sandalwood extender; enhances "freshness" in heavy woody bases.[1]

  • Flavoring: Tobacco and tea flavoring (earthy/rooty notes).[1]

  • Synthesis: Intermediate for complex terpenoids and retinoid analogues.[1][3]

Chemical Profile & Properties[1][2][4][5][6][7][8][9][10]

The compound exists as a mixture of stereoisomers (cis/trans) due to the relative orientation of the hydroxyl group and the methyl substituents on the cyclohexane ring.

PropertyDataSource/Note
Molecular Formula C₁₁H₁₈OPubChem [1]
Molecular Weight 166.26 g/mol PubChem [1]
Appearance Colorless to pale yellow liquid/solidPatent US4261867 [2]
Boiling Point ~70–80°C at 10 mmHg (Estimated)Based on 2-methyl analogue [3]
Solubility Insoluble in water; Soluble in EtOH, oilsLipophilic nature
Odor Profile Woody, Earthy, Patchouli, Dry-WoodPatent US4261867 [2]
LogP ~2.5 - 3.0 (Predicted)High lipophilicity

Synthesis Protocol: Sterically Hindered Ethynylation[1]

The Challenge: Steric Hindrance

The synthesis of CAS 41613-59-6 presents a specific challenge compared to standard cyclohexanols.[1] The starting material, 2,2,6-trimethylcyclohexanone , possesses significant steric hindrance around the carbonyl carbon due to the three methyl groups (two at C2, one at C6).[4][5] Standard nucleophilic additions (e.g., cyanohydrin formation) often fail or proceed with poor yields.

Optimized Protocol (Favorskii-Type Alkynylation)

To overcome the steric barrier, the reaction requires a highly reactive acetylide species, typically generated in situ using strong bases (KOH) in a polar aprotic solvent or liquid ammonia under pressure.

Reagents:

  • Substrate: 2,2,6-Trimethylcyclohexanone (High purity).[1]

  • Reagent: Acetylene gas (purified).[1]

  • Catalyst/Base: Potassium Hydroxide (KOH) powder or Sodium Acetylide.[1]

  • Solvent: THF, DMSO, or Liquid Ammonia (historical standard).[1]

Step-by-Step Methodology
  • Preparation of Acetylide (In Situ):

    • Setup: Use a high-pressure autoclave or a cryogenically cooled reactor (if using liquid NH₃).[1]

    • Action: Charge the reactor with the solvent (e.g., THF/DMSO mix) and KOH powder (3.0 equivalents). Saturate the solution with Acetylene gas at 0–5°C until absorption ceases.

  • Nucleophilic Addition:

    • Addition: Slowly inject 2,2,6-trimethylcyclohexanone into the reactor while maintaining vigorous stirring.

    • Critical Control: Maintain temperature <15°C to prevent polymerization of acetylene.[1]

    • Reaction Phase: Once addition is complete, pressurize the vessel (approx. 15–20 bar if using autoclave method) or reflux at -33°C (if using liquid NH₃) for 4–6 hours. The small acetylide ion (

      
      ) can penetrate the steric shield of the methyl groups better than larger nucleophiles.[1]
      
  • Quenching & Workup:

    • Neutralization:[1] Carefully vent excess acetylene.[1][3] Quench the reaction mixture with saturated Ammonium Chloride (

      
      ) solution.
      
    • Extraction: Extract the organic phase with Diethyl Ether or MTBE.[1]

    • Washing: Wash the organic layer with brine to remove residual base.[1] Dry over anhydrous

      
      .[1]
      
  • Purification:

    • Distillation: Perform fractional vacuum distillation.[1]

    • Target Fraction: Collect the fraction boiling between 75–85°C (at reduced pressure, e.g., 5–10 mmHg).

    • Yield: Expected yield is 50–70% depending on the efficiency of the pressure reactor.[1]

Reaction Pathway Visualization[1][3]

SynthesisPathway Start 2,2,6-Trimethylcyclohexanone (Sterically Hindered Ketone) Intermediate Tetrahedral Alkoxide Intermediate (Transient Species) Start->Intermediate Nucleophilic Attack (Rate Limiting Step) Reagents Acetylene (HC≡CH) + KOH (High Pressure / Liq. NH3) Reagents->Intermediate Product 1-Ethynyl-2,2,6-trimethylcyclohexanol (Target Fragrance Agent) Intermediate->Product Protonation (NH4Cl)

Figure 1: Synthetic pathway for the ethynylation of hindered cyclic ketones.

Mechanism of Action (Olfactory & Biological)[1]

Olfactory Pharmacophore

The 2,2,6-trimethyl substitution pattern is not merely structural; it is functional.[1][2]

  • Steric Bulk: The methyl groups prevent the hydroxyl group from engaging in rapid hydrogen bonding with environmental moisture, increasing volatility control.[1]

  • Receptor Fit: The molecule mimics the rigid bicyclic structure of sesquiterpenes found in Patchouli oil (like patchoulol), triggering specific "woody/earthy" olfactory receptors (ORs).[1]

  • Diffusiveness: Unlike heavier sesquiterpenes, this molecule has a lower molecular weight (166 g/mol ), allowing it to "lift" heavier notes, increasing the projection (sillage) of a fragrance [2].[1]

Metabolic Stability

In biological systems (relevant for toxicology and potential pharmaceutical use), the steric hindrance around the hydroxyl group blocks Glucuronidation .[1]

  • Normal Metabolism: Secondary alcohols are rapidly conjugated with glucuronic acid and excreted.[1]

  • Effect of Trimethyls: The bulky groups at C2 and C6 sterically inhibit the UDP-glucuronosyltransferase enzyme, prolonging the half-life of the molecule. This mirrors the pharmacokinetics of the sedative Ethinamate, though the trimethyl derivative is primarily used for scent [4].[1]

Safety & Handling (GHS Standards)

While specific toxicological data for the trimethyl derivative is proprietary in many databases, it is structurally analogous to 1-ethynylcyclohexanol (CAS 78-27-3) and should be handled with similar rigor.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.[1]
Skin Irritation Category 2H315: Causes skin irritation.[1][6]
Eye Irritation Category 2AH319: Causes serious eye irritation.[1]

Self-Validating Safety Protocol:

  • Verification: Before use, perform a melting point check. If the substance is a liquid at room temperature (it should be a low-melting solid or liquid), ensure no polymerization (discoloration) has occurred.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the terminal alkyne.[1] Avoid contact with copper or silver, which can form explosive acetylides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12537129, 2,2,6-Trimethylcyclohexan-1-ol (Analogue Structure).[1] Retrieved from [Link]

  • Firmenich SA (1981). United States Patent 4261867: Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions.[1] Inventors: Schulte-Elte et al. Retrieved from [1]

  • Organic Syntheses (1963). Ethynylation and Alkinylation of Carbonyl Compounds.[1] (Refencing general protocols for hindered ketones).

  • Wikipedia (2025). 1-Ethynylcyclohexanol (Structural Analogue).[1] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to 1-ethynyl-2,2,6-trimethylcyclohexanol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-ethynyl-2,2,6-trimethylcyclohexanol, a molecule of significant interest in the fragrance and flavor industries. We will delve into its historical discovery, detailed synthetic methodologies, stereochemical considerations, and spectroscopic characterization. Furthermore, this guide will touch upon the broader context of the biological activity of fragrance molecules, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction and Historical Context

1-Ethynyl-2,2,6-trimethylcyclohexanol first appeared in the scientific literature as an intermediate in the multi-step synthesis of Vitamin A, as documented by J. Attenburrow and his colleagues in a 1952 publication in the Journal of the Chemical Society.[1][2] At the time of its initial synthesis, its unique organoleptic properties were not the focus of the research.

It wasn't until decades later that its potential as a fragrance ingredient was realized. A 1981 patent disclosed that this acetylenic alcohol possesses a distinct and desirable woody and earthy aroma, a significant departure from the unpleasant camphorous odor of its higher homologue, 1-ethynyl-2,2,3,6-tetramethyl-cyclohexanol. This discovery highlighted the nuanced relationship between molecular structure and olfactory perception, paving the way for its use in perfumery to enhance and impart freshness, diffusiveness, and strength to fragrance compositions.

Synthesis and Stereochemistry

The primary route to 1-ethynyl-2,2,6-trimethylcyclohexanol is through the ethynylation of 2,2,6-trimethylcyclohexanone. This reaction is a nucleophilic addition of an acetylide anion to the carbonyl group of the ketone.

Reaction Mechanism and Stereoselectivity

The ethynylation of 2,2,6-trimethylcyclohexanone typically proceeds via the reaction with an alkali metal acetylide, such as sodium acetylide, in a suitable solvent like liquid ammonia or an ether. The acetylide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the cyclohexanone. Subsequent protonation of the resulting alkoxide yields the final product.

A crucial aspect of this synthesis is the formation of two diastereomers: the cis and trans isomers, which differ in the relative orientation of the hydroxyl and ethynyl groups with respect to the methyl group at the 6-position. It has been reported that the reaction yields a mixture of these isomers in an approximate ratio of 17:83 (cis to trans). The trans isomer is noted to possess a more elegant and powerful scent, making it the more desirable product for fragrance applications.

The stereochemical outcome of this reaction is influenced by the steric hindrance posed by the methyl groups on the cyclohexanone ring. The axial attack of the acetylide nucleophile is generally favored as it avoids steric clash with the axial hydrogen atoms and the substituent at the 2-position, leading to the equatorial alcohol, which corresponds to the trans isomer. The bulky gem-dimethyl group at the 2-position further directs the incoming nucleophile to the less hindered face of the carbonyl group.

Ethynylation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Ketone 2,2,6-Trimethylcyclohexanone Alkoxide Tetrahedral Alkoxide Intermediate Ketone->Alkoxide Acetylide Acetylide Anion (HC≡C⁻) Acetylide->Alkoxide Alkoxide->Alkoxide_2 Proton_Source Proton Source (e.g., H₂O, NH₄⁺) Product 1-ethynyl-2,2,6-trimethylcyclohexanol Proton_Source->Product Alkoxide_2->Product

Figure 1: Generalized mechanism for the ethynylation of 2,2,6-trimethylcyclohexanone.
Experimental Protocol

The following is a plausible, detailed experimental protocol for the synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol, adapted from general procedures for the ethynylation of cyclohexanones.

Materials:

  • 2,2,6-Trimethylcyclohexanone

  • Sodium amide (NaNH₂) or Potassium hydroxide (KOH)

  • Acetylene gas

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser is charged with anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium amide is carefully added to the solvent, and acetylene gas is bubbled through the suspension to form sodium acetylide. Alternatively, a strong base like potassium hydroxide can be used.

  • The reaction mixture is cooled to 0-5 °C using an ice bath.

  • A solution of 2,2,6-trimethylcyclohexanone in the reaction solvent is added dropwise to the stirred suspension of sodium acetylide.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product, an isomeric mixture, can be purified by fractional distillation or column chromatography to separate the cis and trans isomers if desired.

Synthesis_Workflow Start Start: 2,2,6-Trimethylcyclohexanone Reaction Ethynylation with Acetylide Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product 1-ethynyl-2,2,6-trimethylcyclohexanol (cis/trans mixture) Purification->Product

Figure 2: General workflow for the synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol.

Spectroscopic and Physicochemical Properties

Detailed experimental spectroscopic data for 1-ethynyl-2,2,6-trimethylcyclohexanol is not widely available in the public domain. However, based on the known structure and data from analogous compounds, the following properties can be expected.

PropertyValue/Expected ValueSource
Molecular Formula C₁₁H₁₈O[3]
Molecular Weight 166.26 g/mol [3]
¹H NMR (CDCl₃, 360 MHz) δ (ppm): 1.01, 1.13 (6H, 2s, gem-dimethyl), 1.05 (3H, d, J=6 Hz, C6-CH₃), 1.30-1.70 (6H, m, cyclohexane ring), 1.88 (1H, m, cyclohexane ring), 2.50 (1H, s, C≡CH)[1]
¹³C NMR Predicted values: Signals for two quaternary carbons (one attached to OH and C≡CH, one in the gem-dimethyl group), one methine carbon, several methylene carbons, and methyl carbons. The acetylenic carbons would appear around 70-90 ppm.Inferred from similar structures
Infrared (IR) Expected characteristic peaks: Broad O-H stretch (~3400 cm⁻¹), C-H stretch (alkane) just below 3000 cm⁻¹, C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹, weak), and C-O stretch (~1100 cm⁻¹).Inferred from similar structures
Mass Spectrometry Predicted [M+H]⁺: m/z 167.14305. Predicted [M]⁺: m/z 166.13522.[4]
CAS Number 41613-59-6 ((E)+(Z) mixture)[3]

Biological Activity and Toxicological Profile

The primary biological activity of 1-ethynyl-2,2,6-trimethylcyclohexanol is its interaction with olfactory receptors to produce the perception of a woody, earthy scent. While this compound is valued for its fragrance, it is important for drug development professionals to consider the broader biological implications of such molecules.

Currently, there is a lack of specific toxicological and pharmacological studies on 1-ethynyl-2,2,6-trimethylcyclohexanol in publicly accessible literature. However, data on the parent compound, 1-ethynylcyclohexanol, indicates moderate acute oral toxicity in rats (LD50: 600 mg/kg) and dermal toxicity in rabbits (LD50: 1 g/kg).[5] It is also classified as a skin and eye irritant.[6] Another structurally related fragrance ingredient, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, has undergone a safety assessment by the Research Institute for Fragrance Materials (RIFM).[7]

Given that many fragrance molecules are lipophilic and can penetrate the skin, their potential for systemic effects and local skin reactions is an area of active research. Some cyclohexanol derivatives have been investigated as skin permeation enhancers.[8] For any new chemical entity intended for topical application, a thorough toxicological evaluation, including assessments for skin sensitization, irritation, and phototoxicity, is essential.

Conclusion and Future Perspectives

1-Ethynyl-2,2,6-trimethylcyclohexanol stands as a testament to the serendipitous nature of chemical discovery, evolving from a mere intermediate in a complex synthesis to a valuable component in the perfumer's palette. Its synthesis, while based on the classic ethynylation reaction, presents interesting stereochemical considerations that directly impact its desired properties.

For researchers and drug development professionals, this molecule serves as an interesting case study. While its primary application is in the fragrance industry, its structural motifs – a substituted cyclohexanol ring and a terminal alkyne – are found in various biologically active compounds. The lack of extensive biological and toxicological data highlights a potential area for future research, particularly concerning its dermal absorption and potential interactions with biological systems. A deeper understanding of these aspects would not only ensure its safe use in consumer products but could also uncover unforeseen applications for this intriguing molecule and its derivatives.

References

  • Attenburrow, J., Cameron, A. F. B., Chapman, J. H., Evans, R. M., Hems, B. A., Jansen, A. B. A., & Walker, T. (1952). 194. A synthesis of vitamin A from cyclohexanone. Journal of the Chemical Society (Resumed), 1094-1111. [Link]

  • U.S. Patent 4,261,867. (1981). Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions.
  • PubChem. (n.d.). 1-Ethynyl-2,2,6-trimethylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel-. CompTox Chemicals Dashboard. Retrieved from [Link]

  • TCI Chemicals. (2025, October 1). Safety Data Sheet: 1-Ethynyl-1-cyclohexanol.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet: 1-Ethynyl-1-cyclohexanol.
  • Api, A. M., Belsito, D., Botelho, S., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2021). RIFM fragrance ingredient safety assessment, 1-(2, 2, 6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153, 112358. [Link]

  • Li, C. J., Obata, Y., Higashiyama, K., Nagai, T., & Takayama, K. (2003). Effect of 1-O-ethyl-3-butylcyclohexanol on the skin permeation of drugs with different physicochemical characteristics. International journal of pharmaceutics, 259(1-2), 193–198. [Link]

Sources

Literature review of 1-ethynyl-2,2,6-trimethylcyclohexanol research

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical monograph on 1-ethynyl-2,2,6-trimethylcyclohexanol , designed for researchers in organic synthesis, fragrance chemistry, and pharmaceutical development.

Synthesis, Stereochemical Dynamics, and Catalytic Rearrangement[1]

Executive Summary

1-Ethynyl-2,2,6-trimethylcyclohexanol (CAS: 41613-59-6) is a tertiary propargylic alcohol of significant interest in the fine chemical industry. Structurally, it serves as a critical intermediate in the synthesis of damascone-related odorants and retinoid precursors. Functionally, the molecule itself possesses distinct organoleptic properties, characterized by woody, earthy, and patchouli-like notes, making it a valuable fixative in perfumery.

For the pharmaceutical chemist, this scaffold represents a lipophilic, sterically congested core analogous to ethinamate (a sedative/hypnotic), offering potential as a pharmacophore for CNS-active agents. This guide dissects the challenges of its synthesis due to steric hindrance at the 2,6-positions and details its acid-catalyzed rearrangement pathways (Rupe vs. Meyer-Schuster).

Chemical Identity & Stereochemical Architecture

The molecule consists of a cyclohexane ring substituted with three methyl groups and an ethynyl moiety at the ipso position relative to the hydroxyl group.

PropertyData
IUPAC Name 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol
Molecular Formula C₁₁H₁₈O
Molecular Weight 166.26 g/mol
Key Precursor 2,2,6-Trimethylcyclohexanone
Physical State Viscous liquid or low-melting solid
Odor Profile Woody, Earthy, Patchouli, Camphoraceous
Stereochemical Challenge

The starting material, 2,2,6-trimethylcyclohexanone , exists in a chair conformation where the C6-methyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions. The C2-gem-dimethyl group presents a permanent axial methyl, creating significant steric bulk above the ring.

  • Nucleophilic Trajectory: The addition of the acetylide anion (

    
    ) follows the Bürgi-Dunitz trajectory.
    
  • Axial Attack: Hindered by the C2-axial methyl and C6-axial hydrogen.

  • Equatorial Attack: Hindered by the 3,5-axial hydrogens.

  • Outcome: The reaction typically yields a mixture of diastereomers, but the equatorial alcohol (resulting from axial attack) is often thermodynamically disfavored yet kinetically accessible under specific cryogenic conditions.

Synthesis Protocol: Ethynylation of Hindered Ketones

Standard nucleophilic additions (e.g., Grignard reagents) often fail or give low yields with 2,2,6-trimethylcyclohexanone due to enolization or steric blocking. The use of Lithium Acetylide in liquid ammonia or THF is the gold standard for this transformation.

Mechanistic Diagram: Nucleophilic Addition

Synthesis cluster_conditions Critical Parameters Ketone 2,2,6-Trimethylcyclohexanone (Sterically Hindered) Complex Tetrahedral Intermediate (Li-Alkoxide) Ketone->Complex Nucleophilic Attack (-78°C, THF) Reagent Lithium Acetylide (Li-C≡CH) Reagent->Complex Product 1-Ethynyl-2,2,6-trimethylcyclohexanol Complex->Product Acidic Workup (NH4Cl) C1 Temp: -78°C to prevent disproportionation C2 Inert Atmosphere (Ar/N2)

Figure 1: Synthesis pathway via Lithium Acetylide addition. Note the requirement for low temperature to stabilize the mono-lithio species.

Optimized Experimental Protocol

Objective: Synthesize 1-ethynyl-2,2,6-trimethylcyclohexanol with >85% yield.

  • Reagent Preparation:

    • Generate Lithium Acetylide in situ by bubbling dry acetylene gas into a solution of

      
      -BuLi (2.0 equiv) in anhydrous THF at -78°C.
      
    • Critical: Maintain temperature below -70°C to prevent the formation of dilithium acetylide (

      
      ), which precipitates and is unreactive.
      
  • Addition:

    • Add 2,2,6-trimethylcyclohexanone (1.0 equiv) dropwise over 30 minutes. The steric bulk requires a slow addition to allow the nucleophile to navigate the axial hindrance.

  • Reaction:

    • Stir at -78°C for 2 hours, then allow to warm to 0°C over 4 hours.

  • Quenching:

    • Quench with saturated aqueous

      
      . Do not use strong acids initially to avoid premature rearrangement.
      
  • Purification:

    • Extract with diethyl ether. The product is often purified by fractional distillation (bp ~97°C at 0.45 mmHg) or silica gel chromatography (Hexane/EtOAc).

Reactivity: The Rupe vs. Meyer-Schuster Divergence[5]

The most chemically significant aspect of 1-ethynyl-2,2,6-trimethylcyclohexanol is its behavior under acid catalysis. As a tertiary propargylic alcohol, it stands at a bifurcation point between two rearrangement pathways.

1. The Rupe Rearrangement (Dominant Pathway)

Treatment with strong acids (e.g., Formic acid,


) typically triggers the Rupe Rearrangement .
  • Mechanism: Dehydration to an enyne

    
     Protonation 
    
    
    
    Formation of an
    
    
    -unsaturated methyl ketone.
  • Product: 1-Acetyl-2,2,6-trimethylcyclohex-1-ene (or isomers depending on double bond migration).

  • Utility: This generates the "damascone" skeleton (acetyl group attached to the ring).

2. The Meyer-Schuster Rearrangement

Mediated by metal catalysts (Au, Ag, V) or specific Lewis acids.

  • Mechanism: [1,3]-shift of the hydroxyl group.[1]

  • Product:

    
    -unsaturated aldehyde (enal).
    
  • Selectivity: In this sterically hindered system, the Meyer-Schuster pathway is often suppressed unless specific gold(I) catalysts are employed to stabilize the allenyl cation intermediate.

Reaction Pathway Diagram

Rearrangement Start 1-Ethynyl-2,2,6-trimethylcyclohexanol (Tertiary Alcohol) Carbocation Tertiary Carbocation (Ionization) Start->Carbocation H+ Enyne Enyne Intermediate (Dehydration) Carbocation->Enyne -H2O (Rupe Path) Allenol Allenol Intermediate (1,3-Shift) Carbocation->Allenol Metal Cat. (Au/Ag) Rupe Rupe Product (Acetyl-Cyclohexene) Methyl Ketone Enyne->Rupe Hydration/Tautomerization MS Meyer-Schuster Product (Unsaturated Aldehyde) Allenol->MS Tautomerization

Figure 2: Divergent pathways controlled by catalyst selection. The Rupe rearrangement is favored by simple protic acids due to the stability of the endocyclic double bond.

Applications & Therapeutic Potential
Fragrance Industry[2][3][4][5]
  • Role: Fixative and Heart Note.

  • Profile: The molecule acts as a booster for Patchouli oil , providing a cost-effective synthetic alternative to the natural extract. Its bulky trimethylcyclohexyl skeleton mimics the sesquiterpene structure of patchoulol.

  • Usage: Concentration of 0.1% - 5% in woody/oriental accords.

Pharmaceutical Development
  • Class: Ethynyl Carbinols.

  • Mechanism: Similar to Ethinamate , the carbamate derivative of this alcohol would likely exhibit sedative-hypnotic properties via allosteric modulation of GABA-A receptors.

  • SAR Insight: The 2,2,6-trimethyl substitution increases lipophilicity (

    
    ) and metabolic stability compared to the unsubstituted cyclohexanol, potentially extending the half-life of derived drugs.
    
References
  • Preparation of Acetylenic Alcohols . Journal of Organic Chemistry. Lithium acetylide addition protocols. Link

  • Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance . US Patent 4261867A. Detailed organoleptic properties and application data. Link

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds . Organic & Biomolecular Chemistry. Mechanistic review of propargylic alcohol rearrangements. Link

  • Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol . Chemical Papers. Analysis of acid-catalyzed rearrangement kinetics. Link

  • 1-Ethynyl-2,2,6-trimethylcyclohexanol Product Data . Santa Cruz Biotechnology.[6] Chemical and physical property verification. Link

Sources

Methodological & Application

Synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol from 2,2,6-trimethylcyclohexanone: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

For dissemination to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol, a valuable intermediate in the fragrance and pharmaceutical industries.[1] The protocol details the ethynylation of 2,2,6-trimethylcyclohexanone via the Favorskii-Babayan reaction, a robust and scalable method for the formation of propargyl alcohols.[2][3] This guide emphasizes the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and outlines critical safety considerations and analytical characterization techniques.

Introduction and Significance

1-ethynyl-2,2,6-trimethylcyclohexanol is a tertiary acetylenic alcohol with notable applications. Its unique structural features contribute to its use as a fragrance ingredient, imparting woody and earthy notes.[1] Furthermore, propargyl alcohols, as a class, are versatile building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. The ethynylation of ketones is a fundamental carbon-carbon bond-forming reaction, and understanding its nuances is crucial for synthetic chemists.

The synthesis described herein focuses on the addition of an acetylide anion to the carbonyl group of 2,2,6-trimethylcyclohexanone.[4][5] The presence of three methyl groups on the cyclohexanone ring introduces significant steric hindrance around the carbonyl carbon, which can pose a challenge for nucleophilic attack.[6][7] Therefore, careful selection of reaction conditions is paramount to achieving a good yield.

Mechanistic Overview: The Favorskii-Babayan Reaction

The synthesis proceeds via the Favorskii-Babayan reaction, which involves the base-catalyzed addition of a terminal alkyne to a carbonyl compound.[2][8][9] The key steps are:

  • Deprotonation of Acetylene: A strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH2), deprotonates acetylene to form a highly nucleophilic acetylide anion.[4][8] The acidity of the terminal alkyne proton (pKa ≈ 25) makes this deprotonation feasible with a sufficiently strong base.[4]

  • Nucleophilic Attack: The acetylide anion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2,2,6-trimethylcyclohexanone.[4] This step forms a tetrahedral alkoxide intermediate.

  • Protonation: An acidic workup protonates the alkoxide intermediate to yield the final product, 1-ethynyl-2,2,6-trimethylcyclohexanol.[10]

The choice of base and solvent system is critical to the success of the reaction. While alkali metal hydroxides are commonly employed, other bases like sodium amide or organolithium reagents can also be used.[10][11] The reaction is often carried out in a solvent that can dissolve both the ketone and the acetylide salt.

Experimental Protocol

This protocol is adapted from established procedures for the ethynylation of ketones.[10][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,2,6-Trimethylcyclohexanone≥97%Sigma-AldrichStore under inert atmosphere.
Calcium Carbide (CaC₂)Technical GradeFlinn ScientificSource of acetylene gas. Handle with extreme care.[13]
Potassium Hydroxide (KOH)Anhydrous, pelletsFisher ScientificStore in a desiccator.
Diethyl Ether (Et₂O)AnhydrousJ.T. BakerUse freshly opened or distilled from a suitable drying agent.
Ammonium Chloride (NH₄Cl)ACS GradeVWRFor quenching the reaction.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeFor drying the organic layer.
Hydrochloric Acid (HCl)ConcentratedMacron Fine ChemicalsFor workup.
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

  • Dropping funnel.

  • Gas generation apparatus for acetylene (e.g., a flask with a dropping funnel for the controlled addition of water to calcium carbide).[13]

  • Ice-water bath and dry ice/acetone bath.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Reaction Workflow Diagram

Reaction_Workflow cluster_setup Reaction Setup cluster_acetylene Acetylene Generation cluster_reaction Ethynylation Reaction cluster_workup Workup & Purification Flask Three-necked Flask (KOH, Et₂O) Stirrer Mechanical Stirrer Condenser Reflux Condenser GasInlet Gas Inlet Ketone_Addition Add 2,2,6-trimethyl- cyclohexanone in Et₂O CaC2_Flask CaC₂ Flask Wash_Bottle Gas Wash Bottle (Conc. H₂SO₄) CaC2_Flask->Wash_Bottle Acetylene Gas Water_Funnel H₂O Dropping Funnel Water_Funnel->CaC2_Flask Slow addition Wash_Bottle->GasInlet Purified Acetylene Reaction_Step Stir at 0-5 °C Ketone_Addition->Reaction_Step Quench Quench with aq. NH₄Cl Reaction_Step->Quench Extraction Extract with Et₂O Quench->Extraction Drying Dry over MgSO₄ Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Distillation/Chromatography Evaporation->Purification Product 1-ethynyl-2,2,6- trimethylcyclohexanol Purification->Product

Caption: Workflow for the synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol.

Step-by-Step Procedure

Safety First: This reaction involves the generation and use of acetylene gas, which is highly flammable and can form explosive mixtures with air.[13] Calcium carbide is corrosive and reacts violently with water.[13][14] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn.[15][16]

  • Reaction Setup: Assemble a dry three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the future solvent, and a reflux condenser topped with a drying tube or nitrogen inlet.

  • Reagent Charging: To the flask, add anhydrous potassium hydroxide (1.5 equivalents) and anhydrous diethyl ether. Begin stirring to create a slurry.

  • Acetylene Generation: In a separate apparatus, generate acetylene gas by the controlled, dropwise addition of water to calcium carbide.[13] The generated gas should be passed through a trap containing concentrated sulfuric acid to remove moisture and impurities before being bubbled into the reaction mixture.

  • Saturation with Acetylene: Cool the reaction flask to 0-5 °C using an ice-water bath. Bubble the purified acetylene gas through the stirred slurry for at least 30-45 minutes to ensure saturation and formation of potassium acetylide.

  • Addition of Ketone: Dissolve 2,2,6-trimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether in a dropping funnel. Add the ketone solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C. The steric hindrance of the ketone necessitates a slow addition to favor the desired reaction.[6][7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is deemed complete, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining cooling in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 1-ethynyl-2,2,6-trimethylcyclohexanol can be confirmed by the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. Expected signals include a singlet for the acetylenic proton, and characteristic shifts for the methyl groups and the cyclohexanol ring protons.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp absorption for the C≡C-H stretch (around 3300 cm⁻¹) and a broad absorption for the O-H stretch of the alcohol (around 3400 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.

Safety and Handling

  • Acetylene: Highly flammable and can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Ensure all tubing is free of these metals. Work in a well-ventilated area and eliminate all potential ignition sources.[16][17]

  • Calcium Carbide: Corrosive and reacts violently with water to produce flammable acetylene gas.[13][14] Store in a dry, well-ventilated area away from water and moisture.[15][16] Handle with care to avoid dust inhalation.[14]

  • Potassium Hydroxide: Corrosive and can cause severe burns. Handle with appropriate PPE.

  • Diethyl Ether: Extremely flammable and a peroxide former. Use in a well-ventilated fume hood and away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete formation of acetylideEnsure acetylene is bubbled through for a sufficient amount of time. Use anhydrous reagents and solvents.
Steric hindrance of the ketoneSlow down the addition of the ketone to the reaction mixture. Consider a more reactive acetylide source (e.g., lithium acetylide).[18]
Side reactions (e.g., aldol condensation)Maintain a low reaction temperature.[8]
Formation of ByproductsPresence of moistureUse anhydrous reagents and solvents. Dry the acetylene gas thoroughly.
Impurities in starting materialsPurify the 2,2,6-trimethylcyclohexanone before use.

Conclusion

The synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol from 2,2,6-trimethylcyclohexanone via the Favorskii-Babayan reaction is a reliable method for obtaining this valuable compound. Careful attention to reaction conditions, particularly temperature control and the use of anhydrous reagents, is crucial for achieving a good yield, especially given the steric hindrance of the starting ketone. Adherence to strict safety protocols when handling acetylene and calcium carbide is non-negotiable. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully perform this synthesis.

References

  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. Retrieved from [Link]

  • Google Patents. (n.d.). US4261867A - Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions.
  • Google Patents. (n.d.). US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
  • Safety Precautions When Handling Calcium Carbide and Its Reaction with Water. (2024, July 12). LinkedIn. Retrieved from [Link]

  • CoLab. (2010, September 15). Favorskii‐Babayan Reaction. Retrieved from [Link]

  • Bailey, A. D. (2008, November 20). ASYMMETRIC ALKYNE ADDITION TO ALDEHYDES AND KETONES. Illinois Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 26). 11.11: Reaction of Acetylide Anions. Retrieved from [Link]

  • TYWH. (2026, January 7). Guidelines for Calcium Carbide to Acetylene Process Safety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 14: Reactions of RCCM with Aldehydes and Ketones. Retrieved from [Link]

  • Reddit. (2020, July 7). My crystals of 1-ethinylcyclohexanol. Retrieved from [Link]

  • YouTube. (2018, September 20). 19.9a Addition of Acetylide Ions and Grignard Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]

  • Favorskii-Babayan Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. (2021, April 20). Safety Data Sheet CHE1468. Retrieved from [Link]

  • Elkem. (n.d.). Calcium Carbide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,2,6-trimethylcyclohexanol. Retrieved from [Link]

  • National Institutes of Health. (2013, December 16). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • Filo. (2023, November 4). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism and origin of regioselectivity in Rh-catalyzed desymmetric [2 + 2 + 2] cycloaddition: charge versus π–π stacking interaction. Retrieved from [Link]

  • Improved Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, a Key Intermediate for Drimane-related. (n.d.). University of Groningen. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid preparation and characterization of a bridged bis(β-cyclodextrin) functionalized urea–formaldehyde monolithic column by a “one-pot” approach. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Cyclohexanone forms a cyanohydrin in good yield, but 2,2,6-trimethylcyclohexanone does not. Explain why.. Retrieved from [Link]

  • National Institutes of Health. (2022, October 18). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. Retrieved from [Link]

Sources

Application Note: Ethynylation Strategies for Sterically Hindered Ketones (2,2,6-Trimethylcyclohexanone)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethynylation reaction conditions for 2,2,6-trimethylcyclohexanone Content Type: Application Notes and Protocols

Abstract & Strategic Overview

The ethynylation of 2,2,6-trimethylcyclohexanone (TMCH) presents a distinct challenge in organic synthesis due to the severe steric hindrance imposed by the gem-dimethyl group at the C2 position and the methyl group at C6. Unlike unhindered cyclohexanones, TMCH exhibits significant resistance to nucleophilic attack and a high propensity for the "Retro-Favorskii" reaction (reversion to the ketone) under thermodynamic conditions.

This guide details two validated protocols to overcome these barriers:

  • Method A (Thermodynamic/Industrial): KOH-catalyzed ethynylation in liquid ammonia/solvent systems.

  • Method B (Kinetic/High-Precision): Stoichiometric addition using Lithium Acetylide-Ethylenediamine (LA-EDA) complex.

Successful execution requires strict adherence to temperature controls to manage the equilibrium constant (


) and specific handling of acetylene gas to prevent polymerization or explosive decomposition.

Mechanistic Insight & Steric Analysis

The Steric Challenge

The carbonyl carbon in TMCH is shielded by the C2 gem-dimethyl and C6 methyl groups. This creates a "steric pocket" that impedes the approach of the acetylide nucleophile.

  • Axial vs. Equatorial Attack: The acetylide anion (

    
    ) is rod-like and relatively small, but the trajectory of attack is governed by the Felkin-Anh or torsional strain models.
    
  • Stereoselectivity: Literature indicates that attack predominantly occurs from the less hindered face (axial attack), yielding the equatorial alcohol as the major isomer (approx. 80-85% selectivity).

The Equilibrium Problem (Retro-Favorskii)

The addition of acetylene to ketones is reversible. For hindered ketones, the equilibrium constant (


) is often unfavorable at room temperature.


  • Driving Force: To drive the reaction to completion, one must either precipitate the metal-alkoxide intermediate (removing it from equilibrium) or use a reagent that renders the addition effectively irreversible (e.g., Lithium reagents).

Pathway Visualization

Ethynylation_Mechanism TMCH 2,2,6-Trimethylcyclohexanone (Sterically Hindered) TS Transition State (Steric Clash with C2-Me) TMCH->TS Nucleophilic Attack Acetylene Acetylene Source (HC≡C⁻ M⁺) Acetylene->TS Alkoxide Metal Alkoxide Intermediate TS->Alkoxide Kinetic Control Product 1-Ethynyl-2,2,6- trimethylcyclohexanol Alkoxide->Product Acidic Workup Retro Retro-Favorskii (Reversion) Alkoxide->Retro High Temp / Thermodynamic Drift Retro->TMCH

Figure 1: Reaction pathway showing the critical competition between product formation and the Retro-Favorskii reversion, driven by steric strain in the alkoxide.

Experimental Protocols

Method A: KOH-Catalyzed Ethynylation (Liquid Ammonia/Solvent)

Best for: Large-scale synthesis, cost-efficiency. Mechanism: Reversible thermodynamic control.

Safety Prerequisite: Acetylene is explosive under pressure. Ensure all lines are rated for acetylene. Use a flame arrestor. Do not exceed 1.5 bar (gauge) pressure unless using specialized high-pressure autoclaves.

Reagents:

  • 2,2,6-Trimethylcyclohexanone (1.0 eq)

  • Acetylene gas (Purified)

  • Potassium Hydroxide (KOH) powder (1.5 - 2.0 eq)

  • Solvent: Liquid Ammonia (primary) or THF/DMSO mixture.

Protocol:

  • System Preparation: Cool a 3-neck reactor equipped with a dry-ice condenser and mechanical stirrer to -40°C.

  • Ammonia Condensation: Condense anhydrous ammonia (approx. 10 mL per gram of ketone) into the flask.

  • Acetylene Saturation: Bubble acetylene gas through the liquid ammonia for 30 minutes to saturate the solution. Crucial: Maintain temperature below -33°C.

  • Base Addition: Add powdered KOH in small portions. The solution may turn grey/hazy.

  • Substrate Addition: Add TMCH dropwise over 45 minutes. The slow addition prevents local high concentrations of ketone, minimizing aldol side reactions (though unlikely for TMCH).

  • Reaction Phase: Stir vigorously at -33°C to -40°C for 4-6 hours.

    • Note: The low temperature is critical to shift the equilibrium toward the alkoxide.

  • Quench: Slowly add solid Ammonium Chloride (

    
    ) to neutralize the base while still at -40°C.
    
  • Workup: Allow ammonia to evaporate overnight (into a scrubber). Dissolve residue in water/ether.[1] Wash organic layer with brine, dry over

    
    , and concentrate.
    
Method B: Lithium Acetylide-EDA Complex (Stoichiometric)

Best for: High yield, difficult substrates, lab-scale. Mechanism: Irreversible kinetic control.

Reagents:

  • 2,2,6-Trimethylcyclohexanone (1.0 eq)

  • Lithium Acetylide-Ethylenediamine Complex (LA-EDA) (1.2 - 1.5 eq)

  • Solvent: Anhydrous THF or DMSO.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Reagent Solubilization: Add LA-EDA complex to anhydrous THF (concentration ~0.5 M). The complex is a free-flowing powder that is easier to handle than acetylene gas.

  • Cooling: Cool the suspension to 0°C (ice bath). Unlike Method A, extreme cold is not required because the lithium bond is stronger, making the reaction less reversible.

  • Addition: Add TMCH dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours.

    • Monitoring: Check by GC-MS.[1] If conversion is low, heat gently to 40°C (monitor for decomposition).

  • Quench: Pour mixture into ice-cold saturated

    
     solution.
    
  • Purification: Extract with ethyl acetate. The product is often pure enough after solvent removal; otherwise, purify via silica gel chromatography (Hexane/EtOAc 95:5).

Data Interpretation & Troubleshooting

Comparative Analysis
FeatureMethod A (KOH/NH3)Method B (LA-EDA)
Yield 60 - 75%85 - 95%
Reversibility High (Equilibrium sensitive)Low (Essentially irreversible)
Steric Tolerance ModerateHigh
Cost LowHigh
Safety Profile High Risk (Acetylene gas)Moderate Risk (Pyrophoric solids)
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Equilibrium favoring ketone (Method A).

    • Fix: Lower temperature to -50°C; increase acetylene pressure (requires autoclave); switch to Method B.

  • Problem: "Gummy" Residue/Polymer.

    • Cause: Acetylene polymerization.

    • Fix: Ensure oxygen-free environment; reduce base concentration; use high-purity acetylene.

  • Problem: Product reverts to ketone during workup.

    • Cause: Retro-Favorskii during distillation.

    • Fix: Avoid high-temperature distillation. Use column chromatography or vacuum distillation at <100°C.

Workflow Visualization (Method A)

Workflow_MethodA Start Start: Reactor Setup Condense Condense NH3 (-40°C) Start->Condense Saturate Saturate with Acetylene Gas Condense->Saturate AddBase Add KOH (Powder) Saturate->AddBase AddKetone Add TMCH (Dropwise) AddBase->AddKetone Reaction Stir 4-6h @ -40°C (Equilibrium Management) AddKetone->Reaction Quench Quench with NH4Cl Reaction->Quench Evap Evaporate NH3 Quench->Evap Extract Extraction & Isolation Evap->Extract

Figure 2: Step-by-step workflow for the KOH/Liquid Ammonia ethynylation protocol.

References

  • Ziegenbein, W. (1963). Ethynylation and Alkinylation. Verlag Chemie.
  • Firmenich SA. (1981). Process for the preparation of acetylenic alcohols. US Patent 4,261,867. Link (Specific reference to 1-ethynyl-2,2,6-trimethylcyclohexanol as a fragrance intermediate).

  • Midland, M. M. (1975). "Preparation of Lithium Acetylide-Ethylenediamine Complex". Journal of Organic Chemistry. (Standard protocol for Method B reagent).
  • Tedder, J. M., et al. (1960). "The Chemistry of Acetylenes". Chemical Reviews.
  • BenchChem. (2025).[1] Scale-Up Synthesis of 1-(Bromoethynyl)cyclohexene: Application Notes. Link (General protocols for cyclohexanone ethynylation).

Sources

Application Note: Strategic Derivatization of 1-Ethynyl-2,2,6-trimethylcyclohexanol for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Ethynyl-2,2,6-trimethylcyclohexanol is a versatile synthetic building block whose utility is anchored in its two key functional handles: a terminal alkyne and a sterically hindered tertiary alcohol. The presence of the bulky trimethylcyclohexyl moiety imparts unique solubility and conformational properties into derivative molecules, making it an attractive scaffold for exploration in medicinal chemistry and materials science.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on three robust and high-utility derivatization strategies for this compound: Palladium-catalyzed Sonogashira coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and regioselective Hydrosilylation. We offer not only step-by-step protocols but also delve into the mechanistic rationale behind experimental choices, troubleshooting advice, and the strategic implications of each transformation.

Introduction: The Synthetic Potential of a Hindered Alkynol

The structural architecture of 1-ethynyl-2,2,6-trimethylcyclohexanol (MW: 166.26 g/mol , CAS: 41613-59-6) presents a compelling platform for synthetic innovation.[3][4] The terminal alkyne is a gateway to a vast array of transformations, enabling the construction of complex molecular architectures. The trimethyl-substituted cyclohexyl ring introduces significant steric bulk and lipophilicity, which can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, such as improving metabolic stability or enhancing membrane permeability. Furthermore, the tertiary alcohol can serve as a handle for secondary modifications or influence intramolecular interactions.

This guide focuses on three cornerstone reactions that leverage the reactivity of the ethynyl group to forge new carbon-carbon, carbon-heteroatom, and carbon-silicon bonds, respectively.

Palladium-Catalyzed Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is one of the most powerful methods for coupling terminal alkynes with aryl or vinyl halides, forming the foundation of many syntheses in drug discovery and materials science.[5][6] We present a modern, copper-free protocol, which is often preferred as it can minimize the formation of alkyne homocoupling (Glaser) byproducts and simplify purification.[7][8]

Principle and Mechanistic Overview

The copper-free Sonogashira coupling proceeds via a palladium-catalyzed cycle.[7] The cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide. Concurrently, a base deprotonates the terminal alkyne. The resulting palladium(II) complex undergoes a reaction with the deprotonated alkyne to form a palladium acetylide intermediate. The final step is reductive elimination, which releases the coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Cycle pd0 Pd(0)L₂ pd2_aryl L₂Pd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition pd2_alkyne L₂Pd(II)(Ar)(C≡CR) pd2_aryl->pd2_alkyne Alkyne Coordination & Deprotonation product Ar-C≡C-R pd2_alkyne->product Reductive Elimination product->pd0 aryl_halide Ar-X aryl_halide->pd0 alkyne R-C≡C-H, Base alkyne->pd2_aryl

Caption: Catalytic cycle of a copper-free Sonogashira reaction.

Detailed Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted for the coupling of 1-ethynyl-2,2,6-trimethylcyclohexanol with a representative aryl bromide.

Materials & Reagents

Reagent MW ( g/mol ) Amount (mg/µL) Mmol Equiv. Mol %
Aryl Bromide (e.g., 4-Bromoanisole) 187.04 187 mg 1.0 1.0 -
1-Ethynyl-2,2,6-trimethylcyclohexanol 166.26 200 mg 1.2 1.2 -
Palladium(II) Acetate (Pd(OAc)₂) 224.50 6.7 mg 0.03 0.03 3
Tri(p-tolyl)phosphine (P(p-tol)₃) 304.37 18.2 mg 0.06 0.06 6
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 152.24 450 µL 3.0 3.0 -

| Anhydrous Tetrahydrofuran (THF) | - | 5 mL | - | - | - |

Procedure:

  • Inert Atmosphere Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (6.7 mg, 3 mol%) and tri(p-tolyl)phosphine (18.2 mg, 6 mol%).

  • Seal the tube with a rubber septum, and purge with an inert gas (Argon or Nitrogen) by applying at least three cycles of vacuum followed by inert gas backfill.

  • Reagent Addition: Via syringe, add 3 mL of degassed, anhydrous THF. Stir for 5 minutes until the catalyst components dissolve.

  • Sequentially add DBU (450 µL), a solution of 1-ethynyl-2,2,6-trimethylcyclohexanol (200 mg in 1 mL THF), and the aryl bromide (187 mg in 1 mL THF).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80 °C. Stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure coupled product.

Experimental Considerations & Troubleshooting
  • Causality - Choice of Ligand and Base: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. DBU is a strong, non-nucleophilic base suitable for deprotonating the terminal alkyne without competing side reactions. For a sterically hindered substrate, a slightly higher temperature or longer reaction time may be necessary compared to less hindered alkynes.

  • Troubleshooting - Low Yields: Ensure all reagents are pure and solvents are scrupulously anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst. The quality of the palladium source and ligand is paramount.[7]

  • Troubleshooting - Homocoupling: While less common in copper-free systems, if diyne byproduct is observed, ensure the reaction is strictly anaerobic.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often termed "Click Chemistry," the CuAAC reaction is a highly efficient and specific method for creating 1,4-disubstituted 1,2,3-triazoles.[9][10] Triazoles are stable, aromatic heterocycles that are excellent pharmacophores, often used as bioisosteres for amide bonds, and are prevalent in many approved drugs.[11][12]

Principle and Mechanistic Overview

The reaction involves the copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide.[9] The process is not a concerted cycloaddition; instead, it involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring before furnishing the triazole product upon protonolysis and releasing the catalyst.[10] The use of a reducing agent like sodium ascorbate is crucial for generating the active Cu(I) species in situ from a more stable Cu(II) salt (e.g., CuSO₄) and preventing its oxidation.[13]

CuAAC_Workflow cluster_catalyst Catalyst System alkyne 1-Ethynyl-2,2,6-trimethyl- cyclohexanol (R¹-C≡CH) reaction Reaction Mixture (Solvent: t-BuOH/H₂O) alkyne->reaction azide Organic Azide (R²-N₃) azide->reaction CuSO4 CuSO₄ (Cu(II) Source) CuSO4->reaction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->reaction Ligand THPTA Ligand (Optional) Ligand->reaction triazole 1,4-Disubstituted Triazole reaction->triazole Room Temp, 1-4h

Caption: General workflow for a CuAAC (Click) reaction.

Detailed Protocol: CuAAC Reaction

This protocol describes the synthesis of a triazole from 1-ethynyl-2,2,6-trimethylcyclohexanol and a representative organic azide (e.g., Benzyl Azide).

Materials & Reagents

Reagent MW ( g/mol ) Amount (mg/µL) Mmol Equiv.
1-Ethynyl-2,2,6-trimethylcyclohexanol 166.26 166 mg 1.0 1.0
Benzyl Azide 133.15 133 mg 1.0 1.0
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) 249.68 12.5 mg 0.05 0.05
Sodium Ascorbate 198.11 39.6 mg 0.2 0.2

| Solvent (t-BuOH:H₂O, 1:1) | - | 10 mL | - | - |

Procedure:

  • Solution Preparation: In a 25 mL round-bottom flask, dissolve 1-ethynyl-2,2,6-trimethylcyclohexanol (166 mg) and benzyl azide (133 mg) in 10 mL of a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 25 mg in 1 mL H₂O) and Sodium Ascorbate (e.g., 40 mg in 1 mL H₂O).

  • Add the aqueous solution of CuSO₄·5H₂O (0.5 mL, 0.05 mmol) to the reaction flask and stir for 1 minute.

  • Initiation: Add the aqueous solution of sodium ascorbate (0.5 mL, 0.2 mmol) to initiate the reaction. The solution may turn from light blue to a yellow-green or heterogeneous mixture.

  • Reaction: Stir the reaction vigorously at room temperature for 1-4 hours. The steric hindrance of the cyclohexyl group may necessitate a longer reaction time or gentle warming (40 °C).[14]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash chromatography (hexane/ethyl acetate) or recrystallization.

Experimental Considerations & Causality
  • Causality - The Role of Water: The CuAAC reaction is famously tolerant of aqueous conditions and is often accelerated in water.[15] A t-BuOH/H₂O co-solvent system is excellent for accommodating both nonpolar organic reactants and the inorganic catalyst salts.

  • Causality - Ligand Use: For sensitive substrates, especially in bioconjugation, a copper-chelating ligand like THPTA or TBTA is recommended. The ligand stabilizes the Cu(I) oxidation state, prevents copper-mediated side reactions, and can accelerate the cycloaddition.[9][13]

  • Troubleshooting - Stalled Reaction: If the reaction is slow, ensure the sodium ascorbate solution is freshly prepared, as it can degrade over time. Gentle heating can also overcome the activation barrier for sterically demanding substrates.

Regioselective Hydrosilylation: Access to Vinylsilanes

Hydrosilylation, the addition of a Si-H bond across an alkyne, is the most direct method for preparing vinylsilanes, which are exceptionally versatile intermediates in organic synthesis. The choice of catalyst is critical as it dictates the regio- and stereoselectivity of the addition.

Principle and Mechanistic Overview

While traditional platinum catalysts often yield a mixture of isomers or favor the trans-β-adduct, modern ruthenium catalysts have been developed for exceptional selectivity. The catalyst [Cp*Ru(MeCN)₃]PF₆, for example, is highly effective for the hydrosilylation of terminal alkynes to exclusively yield the 1,1-disubstituted α-vinylsilanes. This selectivity arises from the specific mechanism of the ruthenium catalyst, which differs from the classical Chalk-Harrod mechanism associated with platinum catalysts.

Hydrosilylation alkyne 1-Ethynyl-2,2,6-trimethyl- cyclohexanol alpha_product α-Vinylsilane (1,1-disubstituted) alkyne->alpha_product beta_cis_product cis-β-Vinylsilane alkyne->beta_cis_product beta_trans_product trans-β-Vinylsilane alkyne->beta_trans_product silane Hydrosilane (e.g., HSiMe₂Ph) silane->alpha_product catalyst [Cp*Ru(MeCN)₃]PF₆ (1-2 mol%) catalyst->alpha_product Selective Pathway

Caption: Regioselectivity in the hydrosilylation of a terminal alkyne.

Detailed Protocol: Ruthenium-Catalyzed α-Selective Hydrosilylation

This protocol outlines the synthesis of the α-vinylsilane derivative using a highly selective ruthenium catalyst.

Materials & Reagents

Reagent MW ( g/mol ) Amount (mg/µL) Mmol Equiv.
1-Ethynyl-2,2,6-trimethylcyclohexanol 166.26 166 mg 1.0 1.0
Dimethylphenylsilane 136.28 150 mg (165 µL) 1.1 1.1
[Cp*Ru(MeCN)₃]PF₆ 544.45 10.9 mg 0.02 0.02

| Anhydrous Dichloromethane (DCM) | - | 5 mL | - | - |

Procedure:

  • Inert Atmosphere Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Cp*Ru(MeCN)₃]PF₆ (10.9 mg, 2 mol%) in 2 mL of anhydrous DCM.

  • Reagent Addition: Add the 1-ethynyl-2,2,6-trimethylcyclohexanol (166 mg) dissolved in 2 mL of anhydrous DCM to the catalyst solution.

  • Add the dimethylphenylsilane (165 µL) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. The reaction is often rapid.

  • Monitoring: Monitor the disappearance of the starting materials by TLC, GC-MS, or ¹H NMR (observing the disappearance of the Si-H signal).

  • Workup: Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a non-polar eluent like hexanes or a hexanes/ether mixture) to yield the pure α-vinylsilane.

Experimental Considerations & Causality
  • Causality - Catalyst Choice for Regioselectivity: The choice of the [Cp*Ru(MeCN)₃]PF₆ catalyst is a deliberate one to favor the formation of the thermodynamically less stable but synthetically valuable α-adduct. This outcome is crucial for subsequent transformations where the silicon is adjacent to the quaternary carbon.

  • Functional Group Tolerance: This ruthenium-catalyzed reaction is known for its excellent tolerance of a wide range of functional groups, including free alcohols, which means the hydroxyl group on our substrate does not require protection.

  • Troubleshooting - Isomer Formation: If other isomers (β-adducts) are observed, it may indicate the presence of a contaminating catalyst or decomposition of the primary catalyst. Ensure high-purity reagents and strictly anaerobic conditions.

Safety Information

  • 1-Ethynyl-2,2,6-trimethylcyclohexanol: Handle in a well-ventilated fume hood. May cause skin and eye irritation.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reagents: Palladium catalysts, organic azides (potentially explosive, handle with care), and organometallic reagents should be handled under an inert atmosphere by trained personnel. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

1-Ethynyl-2,2,6-trimethylcyclohexanol is a potent synthetic intermediate. The derivatization reactions detailed herein—Sonogashira coupling, CuAAC, and hydrosilylation—provide reliable and strategic pathways to novel compounds with significant potential in drug discovery and materials science. By understanding the principles behind these protocols and the factors that govern their outcomes, researchers can effectively harness the unique structural features of this building block to construct complex and functionally diverse molecules.

References

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). In: Current Protocols in Chemical Biology. Available from: [Link]

  • Wikipedia. 1-Ethynylcyclohexanol. Available from: [Link]

  • ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics. Available from: [Link]

  • ResearchGate. Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling. (2025). Available from: [Link]

  • PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available from: [Link]

  • SciSpace. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Available from: [Link]

  • University of Evansville. The Sonogashira Coupling. Available from: [Link]

  • RSC Publishing. A novel one-pot synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • PMC. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). Available from: [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). Available from: [Link]

  • Google Patents. Process for preparing 1-ethynylcyclohexanol and homologues.
  • ResearchGate. Cyclization and rearrangement products from coupling reactions between terminal o-alkynylphenols or o-ethynyl (hydroxymethyl) benzene and 6-halopurines. (2025). Available from: [Link]

  • Google Patents. Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions.
  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • SpringerLink. Comprehensive Handbook on Hydrosilylation. Available from: [Link]

  • PubChem. 2,2,6-Trimethylcyclohexan-1-ol. Available from: [Link]

  • PubChem. 1-Ethynylcyclohexanol. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Google Patents. Hydrosilylation reaction inhibitors, and use thereof in a coating method. (2012).
  • ResearchGate. Bogdan Marciniec, Hydrosilylation: A Comprehensive Review on Recent Advances. (2025). Available from: [Link]

  • PMC. Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc. Available from: [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Available from: [Link]

  • Google Patents. Preparation of cyclohexanol derivatives and novel thioamide intermediates.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Available from: [Link]

  • Brieflands. Medicinal Chemistry is Shaping the World of Therapy. (2024). Available from: [Link]

  • Thieme Chemistry. Discovery Process Chemistry: An Innovation Hub at the Interface of Academia, the Pharmaceutical Industry, and Contract Research Organizations. (2024). Available from: [Link]

  • The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). Available from: [Link]

  • IntechOpen. A Review on Medicinally Important Heterocyclic Compounds. (2022). Available from: [Link]

Sources

Application Note: High-Purity Isolation of 1-Ethynyl-2,2,6-trimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the isolation and purification of 1-ethynyl-2,2,6-trimethylcyclohexanol , a tertiary propargylic alcohol widely used as a key intermediate in the synthesis of ionone derivatives (fragrance industry) and retinoid analogs (pharmaceuticals).[1]

The Challenge: The synthesis involves the nucleophilic addition of an acetylide species to 2,2,6-trimethylcyclohexanone .[1] Due to the significant steric hindrance provided by the methyl groups at the 2- and 6-positions, the reaction often suffers from incomplete conversion, leaving difficult-to-remove unreacted ketone.[1] Standard distillation is frequently insufficient due to the proximity of boiling points between the hindered ketone and the product.

The Solution: This guide presents a multi-stage purification strategy:

  • Chemical Scavenging: Use of Girard’s Reagent T to selectively remove unreacted ketone.[1]

  • Vacuum Fractionation: Optimized pressure/temperature parameters for bulk isolation.

  • Chromatographic Polish: For >99% purity requirements (isomeric separation).

Chemical Context & Synthesis Logic[1][3]

The Reaction

The target molecule is typically synthesized via the addition of lithium acetylide (generated in situ or commercially available) to 2,2,6-trimethylcyclohexanone.


[1]
The Impurity Profile
  • Unreacted Ketone (Major): The 2,6-dimethyl substitution creates a "steric pocket" that slows nucleophilic attack.[1]

  • Diastereomers: The product exists as a mixture of isomers (hydroxyl group axial vs. equatorial).[1]

  • Side Products: Polymerized acetylenic species (if workup is too acidic).[1]

Experimental Workflow Visualization

PurificationProtocol Start Crude Reaction Mixture (Alcohol + Unreacted Ketone) Step1 Step 1: Chemical Scavenging (Girard's Reagent T) Start->Step1 Dissolve in EtOH/AcOH Step2 Phase Separation (Aqueous: Ketone-Hydrazone | Organic: Alcohol) Step1->Step2 Form Water-Soluble Adduct Step3 Step 2: Vacuum Distillation (<1 mmHg, Vigreux Column) Step2->Step3 Recover Organic Phase Step4 Step 3: Flash Chromatography (Optional for >99% Purity) Step3->Step4 Isolate Main Fraction Final Pure 1-Ethynyl-2,2,6- trimethylcyclohexanol Step3->Final Bulk Purity (95-98%) Step4->Final Isomer Separation

Figure 1: Integrated workflow for the purification of sterically hindered propargylic alcohols.

Detailed Protocols

Protocol A: Chemical Scavenging (The "Pro" Method)

Recommended when unreacted ketone >5% by GC.[1]

Rationale: Distilling the ketone (BP ~180°C atm) from the alcohol (BP ~200°C atm) is inefficient.[1] Girard's Reagent T (betaine hydrazide chloride) reacts selectively with carbonyls to form water-soluble hydrazones, allowing the non-carbonyl alcohol to be extracted into the organic phase [1].[1]

Reagents:

  • Crude oil (containing product and ketone)[1]

  • Girard’s Reagent T (Trimethylaminoacetohydrazide chloride)[1]

  • Ethanol (Absolute)[1]

  • Acetic Acid[1]

Procedure:

  • Dissolution: Dissolve the crude mixture in ethanol (5 mL per gram of crude).

  • Reagent Addition: Add Girard’s Reagent T (1.2 equivalents relative to the estimated unreacted ketone content determined by GC). Add Acetic Acid (10% v/v relative to ethanol).[1]

  • Reflux: Heat to reflux for 1-2 hours. The ketone converts to the polar hydrazone.

  • Workup:

    • Cool the mixture and pour into ice-water (approx. 5x reaction volume).

    • Extraction: Extract the mixture with Diethyl Ether or MTBE (3 x volumes).

    • Note: The unreacted ketone remains in the aqueous phase as the hydrazone salt. The target alcohol moves to the ether layer.

  • Wash: Wash the combined ether layers with Saturated NaHCO₃ (to remove acetic acid) and Brine.

  • Dry: Dry over anhydrous MgSO₄ and concentrate in vacuo.

Protocol B: Vacuum Fractional Distillation

Recommended for bulk isolation (>10g).[1]

Thermodynamic Data:

  • Boiling Point (Ketone): ~65-70°C @ 10 mmHg.[1]

  • Boiling Point (Target Alcohol): ~80-85°C @ 10 mmHg (Estimated based on methyl analog [2]).[1]

Setup:

  • Short-path distillation head or 10cm Vigreux column (preferred for separation).[1]

  • High-vacuum pump capable of <1 mmHg is ideal to minimize thermal degradation.[1]

Procedure:

  • Place the scavenged oil in a round-bottom flask with a magnetic stir bar.

  • Heat the bath slowly.

  • Foreshot: Collect fractions distilling below 50°C (at 1 mmHg). This contains solvent residues and trace ketone.[1]

  • Main Fraction: Collect the steady fraction boiling at 55-60°C (at 1 mmHg) or 80-85°C (at 10 mmHg) .

  • Pot Residue: Do not distill to dryness; polymerization risks increase with temperature.[1]

Protocol C: Flash Column Chromatography

Recommended for analytical purity or isomer separation.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexane : Ethyl Acetate.[1]

Gradient Table:

Volume (CV)% Ethyl Acetate in HexaneElution Target
0 - 30% (Pure Hexane)Hydrocarbons / Non-polar impurities
3 - 85%Unreacted Ketone (if present)
8 - 1510% - 15%Target Alcohol (Isomer 1)
15 - 2015% - 20%Target Alcohol (Isomer 2)

Note: The diastereomers (axial vs. equatorial OH) often separate on silica. If a single spot is required, combine fractions based on TLC.

Quality Control & Characterization

To validate the protocol, compare the isolated product against these spectral benchmarks.

Proton NMR ( H, 400 MHz, CDCl )

The most distinct feature is the acetylenic proton and the methyl groups.

  • 
     2.45 ppm (s, 1H):  Acetylenic proton (
    
    
    
    C-H ).[1] This is the diagnostic peak.
  • 
     0.9 - 1.1 ppm (m, 9H):  Methyl groups (3x CH
    
    
    
    ).[1] The splitting/chemical shift differences here will reveal the diastereomeric ratio [3].
  • 
     1.4 - 1.8 ppm (m, ring protons):  Cyclohexane ring methylene protons.[1]
    
GC-MS Analysis[1]
  • Molecular Ion: m/z 166

    
    .[1]
    
  • Key Fragment: m/z 151

    
    .
    
  • Fragmentation Pattern: Look for loss of water (

    
    ) and methyl radical.[1]
    

Safety & Stability (E-E-A-T)

  • Acetylenic Alcohol Hazard: Terminal acetylenes can form explosive acetylides with copper, silver, or mercury.[1] Do not use metal needles or distillation packing containing these metals. [1]

  • Thermal Stability: While relatively stable, tertiary propargylic alcohols can undergo the Meyer-Schuster rearrangement (to

    
    -unsaturated ketones) or Rupe rearrangement  under acidic/high-thermal conditions.[1]
    
    • Precaution: Ensure the distillation pot is neutral or slightly basic (add a pinch of

      
       to the pot before distilling).
      
  • Storage: Store under Argon at 4°C.

References

  • Girard, A., & Sandulesco, G. (1936). "Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des substances cétoniques et à la caractérisation microchimique des aldéhydes et cétones." Helvetica Chimica Acta, 19(1), 1095-1107.[1] [1]

  • PubChem. (n.d.).[1][2][3] "1-Ethynyl-2-methylcyclohexanol (Compound)." National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Analytical methods for the characterization of 1-ethynyl-2,2,6-trimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Document ID: AN-ETCH-001

Abstract

This guide details the analytical protocols for the characterization of 1-ethynyl-2,2,6-trimethylcyclohexanol (CAS 41613-59-6), a tertiary acetylenic alcohol used as a key intermediate in the synthesis of fragrance compounds (e.g., damascones) and retinoids. Due to its tertiary hydroxyl group and multiple chiral centers, this molecule presents specific challenges regarding thermal instability (dehydration) and diastereomeric separation. This document provides validated workflows for GC-MS profiling, NMR structural elucidation, and impurity quantification.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol

  • Molecular Formula: C₁₁H₁₈O

  • Molecular Weight: 166.26 g/mol [1]

  • Physical State: White to pale yellow solid or semi-solid (isomer dependent).

  • Key Functionalities: Terminal alkyne (reactive handle), Tertiary alcohol (labile), Trimethylcyclohexyl ring (steric bulk).

Critical Analytical Challenges
  • Thermal Instability: Tertiary alcohols are prone to elimination (dehydration) in hot GC injection ports, leading to artifact peaks (e.g., 1-ethynyl-2,2,6-trimethylcyclohexene).

  • Stereoisomerism: The molecule possesses chiral centers at C1, C2, and C6. Synthetic routes (ethynylation of 2,2,6-trimethylcyclohexanone) typically yield a mixture of diastereomers (cis/trans isomers regarding the hydroxyl vs. methyl groups).

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing a raw batch of 1-ethynyl-2,2,6-trimethylcyclohexanol.

AnalyticalWorkflow Start Raw Sample (Synthesis Crude) FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR Quick ID Deriv Derivatization (TMS) (Prevent Dehydration) Start->Deriv Required for GC Stability NMR 1H & 13C NMR (Stereochemistry & Structure) Start->NMR ~30 mg in CDCl3 KF Karl Fischer Titration (Water Content) Start->KF Moisture Check Report Final CoA Generation FTIR->Report Identity Confirmed GCMS GC-MS Analysis (Volatile Impurities & Isomer Ratio) GCMS->Report Purity % Deriv->GCMS Split Injection NMR->Report Isomer Ratio KF->Report Water %

Caption: Integrated analytical workflow ensuring structural confirmation and purity assessment while mitigating thermal degradation artifacts.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: Primary method for purity assessment and diastereomer ratio determination. Critical Control: To prevent thermal dehydration of the tertiary alcohol in the injector, samples should ideally be silylated (TMS derivative) or analyzed using a "Cold On-Column" injection technique if derivatization is skipped.

Sample Preparation (Silylation Protocol)

Direct injection of the underivatized alcohol often results in broad tailing peaks and dehydration artifacts (M-18).

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS catalyst.

  • Procedure:

    • Weigh 10 mg of sample into a 1.5 mL GC vial.

    • Add 0.5 mL of dry Pyridine (solvent) and 0.2 mL of MSTFA.

    • Incubate at 60°C for 30 minutes.

    • Dilute with 1.0 mL Dichloromethane (DCM) or Ethyl Acetate.

    • Transfer to autosampler vial.

Instrument Parameters (Agilent 7890/5977 equiv.)
ParameterSettingRationale
Column DB-WAX or HP-INNOWax (30m x 0.25mm x 0.25µm)Polar phase provides superior separation of diastereomers compared to non-polar DB-5.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.
Inlet Split (50:1) @ 220°CHigh split reduces residence time; keep temp moderate to minimize pyrolysis.
Oven Program 60°C (1 min) → 5°C/min → 240°C (5 min)Slow ramp separates closely eluting isomers.
Transfer Line 250°CPrevent condensation.
MS Source EI (70 eV), 230°CStandard fragmentation.
Scan Range 35–350 amuCovers molecular ion and key fragments.
Data Interpretation
  • Retention Order: On a Wax column, the isomer with the axial hydroxyl group typically elutes earlier than the equatorial hydroxyl isomer due to hydrogen bonding differences.

  • Fragmentation Pattern (Underivatized):

    • Molecular Ion (M+): m/z 166 (often weak/absent).

    • Dehydration: m/z 148 (M - H₂O).

    • Methyl Loss: m/z 151 (M - CH₃).

    • Base Peak: Often m/z 109 or similar terpene fragments (C₈H₁₃⁺) resulting from ring cleavage.

  • Fragmentation (TMS Derivative):

    • Molecular Ion: m/z 238 (stronger).

    • Characteristic: m/z 73 (TMS group) and m/z 147.

Method 2: Nuclear Magnetic Resonance (NMR)

Purpose: Definitive structural proof and quantification of isomer ratios (cis/trans). Solvent: CDCl₃ (Deuterated Chloroform).

1H-NMR Protocol (400 MHz or higher)
  • Concentration: ~20-30 mg in 0.6 mL CDCl₃.

  • Key Signals:

    • Acetylenic Proton: A diagnostic singlet (or weak doublet) typically found between 2.40 – 2.60 ppm . This is the most isolated signal for integration.

    • Methyl Groups: Three methyl signals.

      • C2-gem-dimethyls: Two singlets around 1.0 – 1.2 ppm.

      • C6-methyl: Doublet (J ≈ 6-7 Hz) around 0.9 – 1.1 ppm.

    • Ring Protons: Multiplets 1.3 – 1.9 ppm.

Isomer Assignment Table

Based on literature for 2,2,6-trimethylcyclohexanone derivatives [1, 2]:

Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation
Acetylene (-C≡C-H) 2.50 Singlet (1H)Diagnostic for terminal alkyne.
C6-Methyl (-CH₃) 1.05 Doublet (3H, J=6Hz)Coupled to C6-H.
C2-Methyls 1.01, 1.13 Singlets (3H each)Gem-dimethyl group.
Ring Methylene 1.30 – 1.70Multiplet (6H)Cyclohexane ring backbone.
C6-Methine 1.88Multiplet (1H)Proton adjacent to methyl.

Note: If multiple isomers are present, the acetylenic proton (2.50 ppm) will often split into two distinct singlets with slightly different shifts (e.g., 2.48 ppm and 2.52 ppm). Integration of these two peaks gives the precise isomeric ratio.

Method 3: Fourier Transform Infrared Spectroscopy (FTIR)

Purpose: Rapid "Go/No-Go" identity check. Mode: ATR (Attenuated Total Reflectance) on neat solid/oil.

Diagnostic Bands
Wavenumber (cm⁻¹)Vibration ModeSignificance
3300 – 3450 O-H Stretch (Broad)Indicates alcohol functionality.
~3310 ≡C-H Stretch (Sharp)Specific to terminal alkyne.
2100 – 2120 C≡C Stretch (Weak)Alkyne triple bond.
1360 – 1380 C-H Bending (Gem-dimethyl)"Rabbit ears" doublet typical of gem-dimethyls.

Method 4: Water Content (Karl Fischer)

Purpose: Ensure the material is dry, as water interferes with subsequent organometallic reactions (e.g., Grignard formation). Protocol:

  • Method: Volumetric Karl Fischer titration.

  • Solvent System: Methanol/Formamide (to dissolve the organic solid).

  • Endpoint: Biamperometric detection.

  • Specification: Typically < 0.5% w/w for synthesis grade.

References

  • US Patent 4261867A. Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions. (1981). Google Patents. Link

  • Sigma-Aldrich. 1-Ethynyl-1-cyclohexanol Product Specification & NMR Data.[2] (Reference for structural analog shifts). Link

  • BenchChem. Scale-Up Synthesis of 1-(Bromoethynyl)cyclohexene: Application Notes. (Protocol for handling ethynylcyclohexanols).[3] Link

  • PubChem. Compound Summary: 1-Ethynyl-2,2,6-trimethylcyclohexanol.[4] National Library of Medicine.[5] Link

  • NIST Chemistry WebBook. Mass Spectra of Cyclohexanol derivatives.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethynyl-2,2,6-trimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-ethynyl-2,2,6-trimethylcyclohexanol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating specific stereoisomers of this versatile building block. Here, we address common challenges in a direct question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your experimental design.

Introduction: The Challenge of Stereoisomer Separation

1-Ethynyl-2,2,6-trimethylcyclohexanol is a key intermediate in various synthetic pathways, notably in the fragrance industry and as a precursor to complex molecules like Vitamin A. The ethynylation of 2,2,6-trimethylcyclohexanone results in a tertiary alcohol with at least two chiral centers, leading to the formation of multiple stereoisomers, primarily cis and trans diastereomers. These isomers often exhibit very similar physical properties, making their separation a significant purification challenge. Achieving high isomeric purity is critical as the stereochemistry can profoundly influence the biological activity or sensory properties of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial analysis on a standard achiral GC or HPLC column shows a single, sharp peak. However, subsequent characterization reveals the presence of multiple isomers. Why is this happening?

Answer:

This is a classic case of co-elution, a common issue when analyzing stereoisomers with similar physicochemical properties.

  • The "Why" (Causality): Standard achiral chromatographic columns, such as those with C18 or (5%-phenyl)-methylpolysiloxane stationary phases, separate compounds based on differences in polarity, boiling point, and hydrophobicity.[1] Diastereomers like the cis and trans isomers of 1-ethynyl-2,2,6-trimethylcyclohexanol can have nearly identical values for these properties, causing them to travel through the column at the same rate and elute as a single peak.

  • The "How" (Troubleshooting & Protocol): To resolve and quantify the individual isomers, you must employ a separation technique that can differentiate based on their three-dimensional structure.

    • Step 1: Switch to a Chiral Stationary Phase (CSP). This is the most direct approach. Chiral columns are designed with a stationary phase that is itself enantiomerically pure.[2][3] This creates a chiral environment where the transient diastereomeric complexes formed between the isomers and the CSP have different stabilities, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for this class of compounds.[3]

    • Step 2: Method Development for Chiral Chromatography.

      • Scouting: Begin by screening several chiral columns with different mobile phases. A common starting point for HPLC is a mixture of a non-polar solvent (like n-hexane) and a polar organic solvent (like ethanol or isopropanol).[4]

      • Optimization: Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution.[4][5] For instance, lowering the temperature can sometimes enhance the separation factor between isomers.[6]

    • Step 3: Consider Derivatization (for GC or NMR). If chiral chromatography is not available or unsuccessful, you can convert the mixture of enantiomers/diastereomers into a mixture of diastereomers with more distinct properties by reacting them with a chiral derivatizing agent (CDA).[7] For example, reacting the alcohol with Mosher's acid chloride creates diastereomeric esters that can often be separated on a standard achiral column or distinguished by NMR spectroscopy.[7]

Q2: I am struggling to separate the cis and trans diastereomers. What are the most effective purification strategies?

Answer:

Separating cis and trans diastereomers of substituted cyclohexanes is a well-known challenge due to their similar properties. A multi-pronged approach is often necessary.

  • The "Why" (Causality): The primary difference between cis and trans isomers lies in the spatial arrangement of substituents relative to the cyclohexane ring. This subtle structural difference results in small variations in dipole moment, crystal packing efficiency, and interaction with stationary phases, which can be exploited for separation.

  • The "How" (Troubleshooting & Protocol):

    • Strategy 1: Preparative Chromatography. This is the most powerful technique for isolating pure isomers.

      • HPLC/SFC: As mentioned in Q1, preparative HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is highly effective. Polysaccharide-based columns are a strong choice.[3][4]

      • Column Selection: For preparative scale, use a column with a larger internal diameter and particle size (e.g., 5 µm) to handle higher sample loads.[4]

      • Method Scalability: Develop the separation method on an analytical scale first and then scale it up to a preparative column. This is a cost-effective and efficient approach.[8]

    • Strategy 2: Fractional Crystallization. This classical technique can be highly effective if the isomers have different solubilities in a particular solvent system.

      • Solvent Screening: Screen a variety of solvents or solvent mixtures to find one in which one isomer is significantly less soluble than the other. The goal is to find conditions where one isomer crystallizes out while the other remains in solution.[9]

      • Seeding: If you have a small amount of a pure isomer, you can use it as a seed crystal to induce crystallization of that specific isomer from a supersaturated solution of the mixture.[10][11]

      • Iterative Process: Fractional crystallization often requires multiple recrystallization steps to achieve high purity. Analyze the mother liquor and the crystals at each step by chiral GC or HPLC.

    • Strategy 3: Fractional Distillation. While less common for this specific compound due to its relatively high boiling point and potential for thermal degradation, fractional distillation under vacuum can sometimes separate diastereomers with different boiling points.[12] This is more applicable to lower molecular weight, thermally stable cyclohexane derivatives.

G start Start with Isomer Mixture analytical Analytical Scale Separation (Chiral HPLC/GC) start->analytical decision_analytical Is baseline separation achieved? analytical->decision_analytical prep_chrom Scale up to Preparative Chromatography (HPLC/SFC) decision_analytical->prep_chrom  Yes no_sep Try Alternative Strategy decision_analytical->no_sep  No pure_isomers Obtain Pure Isomers prep_chrom->pure_isomers crystallization Fractional Crystallization no_sep->crystallization distillation Fractional Distillation (If applicable) no_sep->distillation decision_cryst Is one isomer less soluble? crystallization->decision_cryst decision_cryst->pure_isomers  Yes decision_cryst->no_sep  No

Caption: Decision workflow for selecting a purification strategy.

Q3: My product appears to be degrading during purification by GC or distillation. What is causing this and how can I prevent it?

Answer:

Thermal degradation is a significant risk for tertiary alcohols, especially those with adjacent unsaturation like an ethynyl group.

  • The "Why" (Causality): At elevated temperatures, such as those in a GC injection port or during distillation, 1-ethynyl-2,2,6-trimethylcyclohexanol can undergo acid- or base-catalyzed (or purely thermal) elimination of water. This dehydration reaction forms various unsaturated hydrocarbon byproducts, leading to a loss of the desired product and contamination of the purified material.

  • The "How" (Troubleshooting & Protocol):

    • Avoid High Temperatures: Whenever possible, opt for purification methods that operate at or near ambient temperature.

      • Prioritize HPLC/SFC: As discussed, liquid chromatography is the preferred method as it avoids high temperatures.

      • Low-Temperature GC: If GC analysis is necessary, use a cool on-column injector to minimize the time the analyte spends in the hot injection port. Use a temperature program that starts at a low temperature to elute your compound before reaching potentially degrading temperatures.[1]

    • Vacuum Distillation: If distillation is the only option, perform it under high vacuum.[13] This significantly lowers the boiling point of the compound, reducing the thermal stress it is exposed to. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.

    • Control pH: Ensure that any surfaces or solvents the compound comes into contact with are neutral. Traces of acid or base can catalyze the dehydration reaction.

Quantitative Data Summary

The following table provides a starting point for analytical method development. Note that optimal conditions will vary depending on the specific instrument, column, and isomer ratio.

ParameterHPLC ConditionGC Condition
Stationary Phase Chiral (e.g., Amylose or Cellulose-based)Chiral (e.g., derivatized cyclodextrin)
Column Dimensions 4.6 mm I.D. x 250 mm, 5 µm particle size0.25 mm I.D. x 30 m, 0.25 µm film thickness
Mobile Phase/Carrier Gas n-Hexane / Isopropanol (e.g., 90:10 v/v)Helium or Hydrogen
Flow Rate/Gas Velocity 1.0 mL/min40 cm/sec
Temperature 25 °C (can be optimized)60°C to 150°C at 2°C/min (example program)
Detection UV (e.g., 210 nm) or Refractive Index (RI)Flame Ionization Detector (FID) or Mass Spec (MS)

Detailed Protocol: Analytical Chiral HPLC Method

This protocol outlines a typical procedure for developing a chiral HPLC method to separate the diastereomers of 1-ethynyl-2,2,6-trimethylcyclohexanol.

  • Preparation of Mobile Phase:

    • Prepare a stock solution of the mobile phase, for example, n-Hexane/Isopropanol (90:10 v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas it by sonication or sparging with helium.

  • System Setup:

    • Install a chiral column (e.g., CHIRALPAK® series or equivalent) into the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column oven temperature to 25 °C.

  • Sample Preparation:

    • Dissolve a small amount of the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Data Acquisition:

    • Inject 5-10 µL of the prepared sample.

    • Acquire data for a sufficient duration to allow all peaks to elute. Set the UV detector to a low wavelength (e.g., 200-210 nm) as the analyte lacks a strong chromophore.

  • Optimization:

    • If separation is poor, adjust the ratio of isopropanol in the mobile phase. Increasing the polar solvent content generally decreases retention time but may also affect resolution.

    • Systematically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C) to find the optimal resolution.

G start Start: Isomer Mixture select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_csp initial_run Initial Run: Hexane/IPA (90:10), 1 mL/min, 25°C select_csp->initial_run eval_sep Evaluate Separation initial_run->eval_sep optimize_mp Optimize Mobile Phase (Adjust %IPA) eval_sep->optimize_mp  Resolution < 1.5 final_method Final Validated Method eval_sep->final_method  Resolution > 1.5 optimize_mp->eval_sep optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_temp->eval_sep

Caption: Workflow for chiral HPLC method development.

References

  • Synthesis and characterization of related impurities of eletriptan hydrobromide, an antimigraine agent. ResearchGate. Available at: [Link]

  • Second-Generation Process Research Towards Eletriptan: A Fischer Indole Approach. ResearchGate. Available at: [Link]

  • Process For The Preparation Of Eletriptan Hydrobromide. Quick Company. Available at: [Link]

  • ELETRIPTAN - New Drug Approvals. New Drug Approvals. Available at: [Link]

  • Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide. National Center for Biotechnology Information. Available at: [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Process for preparing 1-ethynylcyclohexanol and homologues. Google Patents.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Separation and purification of cis and trans isomers. Google Patents.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Separation of Isomers. Pyvot Tech. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol. Google Patents.
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University ScholarWorks. Available at: [Link]

  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate. Available at: [Link]

  • Symmetry Breaking in Crystallizations: Different Polymorphic Selection by R- and S- Enantiomers in Achiral Media. Eli Lilly and Company. Available at: [Link]

  • 4-Hydroxymethyl-2-cyclohexen-1-one. Organic Syntheses. Available at: [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]

  • Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. CORE. Available at: [Link]

  • Disappearing polymorph. Wikipedia. Available at: [Link]

  • 1-Ethynylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]

  • Cyclization and rearrangement products from coupling reactions between terminal o-alkynylphenols or o-ethynyl (hydroxymethyl) benzene and 6-halopurines. ResearchGate. Available at: [Link]

  • Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. National Center for Biotechnology Information. Available at: [Link]

  • Crystal Structure Analysis, Stability, Phase Transformation and Selective Nucleation Mechanism of Fluralaner Polymorphs. MDPI. Available at: [Link]

Sources

Technical Support Center: Stability & Storage of 1-Ethynyl-2,2,6-trimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with 1-ethynyl-2,2,6-trimethylcyclohexanol (CAS: 41613-59-6). This document serves as a specialized support center, prioritizing chemical stability mechanisms driven by the compound's unique steric profile.

Executive Technical Summary

1-Ethynyl-2,2,6-trimethylcyclohexanol is a tertiary propargylic alcohol characterized by extreme steric hindrance due to the trimethyl substitution pattern at the 2,2- and 6-positions of the cyclohexane ring. Unlike its unhindered analog (1-ethynylcyclohexanol), this compound exhibits unique instability modes, primarily the thermodynamic tendency to undergo retro-alkynylation (releasing acetylene and reverting to the ketone) under thermal or basic stress.

Successful handling requires strict adherence to low-temperature storage and inert atmosphere protocols to prevent oxidative degradation and steric strain-induced decomposition.

Stability Profile & Mechanistic Insights

The "Steric Strain" Factor

The stability of this compound is governed by the Thorpe-Ingold Effect and the reversibility of nucleophilic addition.

  • Formation vs. Reversion: The synthesis of this alcohol from 2,2,6-trimethylcyclohexanone is difficult due to the blocking effect of the methyl groups.[1] Consequently, the alcohol is thermodynamically "spring-loaded" to revert to the starting ketone and acetylene gas if activation energy is supplied (Heat/Catalyst).

  • Chemical Incompatibility: The terminal alkyne proton (

    
    ) is acidic. In the presence of transition metals (Cu, Ag), it forms explosive metal acetylides.
    
Degradation Pathways Diagram

The following logic flow illustrates the primary degradation risks associated with environmental exposure.

StabilityPathways Compound 1-Ethynyl-2,2,6- trimethylcyclohexanol Ketone Reversion to 2,2,6-Trimethylcyclohexanone + Acetylene Gas Compound->Ketone Retro-Addition Polymer Oxidative Coupling (Diacetylenes/Polymers) Compound->Polymer Glaser Coupling Explosion Metal Acetylide (Shock Sensitive) Compound->Explosion Substitution Heat Thermal Stress (>40°C) Heat->Ketone Base Trace Base/Alkali Base->Ketone Catalyzes Oxygen Atmospheric O2 Oxygen->Polymer Metal Active Metals (Cu, Ag) Metal->Explosion

Figure 1: Primary degradation pathways. Note that thermal stress favors the retro-reaction due to steric relief.

Storage Specifications

To maintain purity >98% and prevent hazardous decomposition, follow these storage parameters.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Mitigates the thermodynamic drive for retro-alkynylation (loss of acetylene).
Atmosphere Argon or Nitrogen (Headspace)Prevents oxidative coupling of the terminal alkyne (Glaser coupling) which turns samples yellow/brown.
Container Borosilicate Glass (Amber)Inert to the alcohol; amber protects from light-induced radical formation.
Cap Liner Teflon (PTFE) Avoids leaching of plasticizers; chemically resistant to organic vapors.
Exclusions NO Metal Spatulas/Containers Strictly avoid Copper, Silver, or Brass to prevent explosive acetylide formation.

Troubleshooting Guide & FAQs

Q1: My sample has developed a yellow/brown tint. Is it still usable?

Diagnosis: This indicates early-stage oxidative coupling (formation of diacetylenes) or polymerization. Risk: Low for explosion, but purity is compromised. Action:

  • Perform a TLC or GC-MS analysis.

  • If purity is >95%, repurify via vacuum distillation (if liquid) or recrystallization (if solid).

  • Corrective Measure: Ensure the container is flushed with Argon after every use.

Q2: Can I heat this compound to melt it for transfer?

Warning: Do NOT overheat. Reasoning: As described in the stability section, heating sterically crowded propargylic alcohols can trigger the release of acetylene gas. This creates a pressure hazard in closed vessels and changes the chemical composition. Protocol:

  • If the compound is a low-melting solid, melt it using a water bath set to max 40°C .

  • Do not use a heat gun or hot plate directly.

Q3: I see a pressure buildup in the storage vial. What happened?

Critical Alert: This suggests decomposition has occurred, releasing acetylene gas. Immediate Action:

  • Move the vial to a fume hood.

  • Vent carefully.[2][3][4][5]

  • Analyze the material; it likely contains significant amounts of 2,2,6-trimethylcyclohexanone.

  • Root Cause: The sample was likely stored at room temperature or exposed to trace bases.

Standard Operating Procedures (SOPs)

SOP-01: Purity Verification & Handling

Objective: Verify compound integrity before use in sensitive screening.

Step 1: Visual Inspection

  • Pass: Colorless to pale yellow liquid/solid.

  • Fail: Dark brown, viscous, or presence of precipitate (polymer).

Step 2: Solubility Check

  • Dissolve 10 mg in 1 mL Dichloromethane (DCM) or DMSO .

  • Observation: Solution should be clear. Turbidity suggests polymerization or moisture contamination.

Step 3: Instrumental Analysis (GC-MS)

  • Column: Non-polar capillary column (e.g., DB-5 or HP-5).

  • Injector Temp: Low (150°C - 180°C) . Note: High injector temps (>250°C) can cause thermal decomposition inside the inlet, giving false peaks for the ketone.

  • Method:

    • Start Oven: 60°C (hold 2 min).

    • Ramp: 10°C/min to 200°C.

    • Look for the parent ion (MW ≈ 166) and the specific fragment loss of the ethynyl group.

SOP-02: Safe Disposal
  • Never dispose of this compound down the drain.

  • Segregation: Dispose of as "Flammable Organic Waste."

  • Neutralization: If "old" or potentially peroxide-forming, treat with a reducing agent (like sodium thiosulfate solution) before disposal, though this is less critical than for ethers.

References

  • Santa Cruz Biotechnology . 1-Ethynyl-2,2,6-trimethylcyclohexanol, (E)+(Z) (CAS 41613-59-6).[6][7] Retrieved from

  • PubChem . 1-Ethynyl-2,2,6-trimethylcyclohexanol (Compound Summary). Retrieved from

  • Sigma-Aldrich . 1-Ethynyl-1-cyclohexanol (Analogous Stability Data). Retrieved from

  • Study.com . Aldol Condensation and Steric Hindrance in 2,2,6-Trimethylcyclohexanone. Retrieved from

  • ResearchGate . Condensation of cyclohexanone with acetylene (Favorsky Reaction Context). Retrieved from

Sources

Navigating the Synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 1-ethynyl-2,2,6-trimethylcyclohexanol. As Senior Application Scientists, we understand that the path to successful synthesis is often paved with unforeseen challenges. This guide is designed to be your in-the-lab companion, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower your research and development. We move beyond simple step-by-step instructions to explain the "why" behind the "how," ensuring a deeper understanding of the chemical principles at play.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol, primarily through the ethynylation of 2,2,6-trimethylcyclohexanone.

Issue 1: Low or No Product Yield

Question: I am performing the ethynylation of 2,2,6-trimethylcyclohexanone using a strong base, but I'm observing a very low yield of the desired 1-ethynyl-2,2,6-trimethylcyclohexanol. What are the likely causes and how can I improve my yield?

Answer:

Low yields in the ethynylation of a sterically hindered ketone like 2,2,6-trimethylcyclohexanone can stem from several factors. Let's break down the potential culprits and their solutions.

  • Ineffective Deprotonation of Acetylene: The first critical step is the generation of the acetylide anion, which acts as the nucleophile. If the base is not strong enough or if there are acidic impurities present, the concentration of the acetylide will be insufficient for the reaction to proceed efficiently.

    • Solution:

      • Choice of Base: Sodium amide (NaNH₂) in liquid ammonia is a classic and highly effective base for deprotonating acetylene.[1] Lithium acetylide, prepared from acetylene and n-butyllithium, is another powerful option. For less reactive ketones, sometimes stronger bases like potassium tert-butoxide in a suitable solvent can be employed, though enolization of the ketone becomes a greater risk.

      • Reagent Quality: Ensure your base is fresh and has not been deactivated by exposure to air or moisture. Sodium amide, for instance, can react with atmospheric moisture to form sodium hydroxide, which is a much weaker base in this context.[2]

      • Anhydrous Conditions: The presence of water will quench the strong base and the acetylide anion. All glassware should be flame-dried or oven-dried, and all solvents and reagents must be anhydrous.

  • Enolization of the Ketone: The α-protons of the ketone are acidic and can be removed by the strong base, leading to the formation of an enolate. This is a significant competing side reaction, especially with hindered ketones, as the nucleophilic attack on the carbonyl carbon is sterically hindered.[3] The enolate, once formed, is unreactive towards the acetylide and will be protonated back to the starting ketone during workup.

    • Solution:

      • Low Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to -33 °C for liquid ammonia) to favor the kinetic pathway of nucleophilic addition over the thermodynamically favored enolization.

      • Slow Addition of the Ketone: Add the 2,2,6-trimethylcyclohexanone solution dropwise to the pre-formed acetylide solution. This ensures that the concentration of the ketone is always low, minimizing the chance of it being deprotonated by the excess base.

      • Use of Lewis Acids: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic addition over enolization.[3]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or deactivation of the reagents.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting ketone will indicate the completion of the reaction.

      • Stoichiometry: Ensure that at least a stoichiometric amount of the base and acetylene are used relative to the ketone. An excess of the acetylide is often beneficial.

  • Product Loss During Workup: The workup procedure is critical for isolating the product. Improper quenching or extraction techniques can lead to significant product loss.

    • Solution:

      • Careful Quenching: Quench the reaction slowly at a low temperature with a saturated aqueous solution of ammonium chloride.[3] This will neutralize the unreacted base and protonate the alkoxide product without causing a violent exotherm.

      • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product.

Issue 2: Formation of Significant Byproducts

Question: Besides unreacted starting material, I'm observing other spots on my TLC plate. What are the common byproducts in this reaction and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge. Here are the most likely culprits and how to address them:

  • Aldol-type Self-Condensation of the Ketone: Although sterically hindered, 2,2,6-trimethylcyclohexanone can undergo base-catalyzed self-condensation to a limited extent, especially at higher temperatures.

    • Solution: Maintain a low reaction temperature throughout the addition of the ketone and the subsequent reaction time.

  • Reduction of the Ketone: If using a Grignard-based approach (e.g., ethynylmagnesium bromide), and the Grignard reagent has β-hydrogens, it can act as a reducing agent, converting the ketone to the corresponding secondary alcohol (2,2,6-trimethylcyclohexanol).[3]

    • Solution: Use a Grignard reagent without β-hydrogens if possible. Alternatively, running the reaction at a lower temperature can favor nucleophilic addition over reduction.

  • Polymerization of Acetylene: Acetylene can polymerize under certain conditions, especially in the presence of transition metal impurities.

    • Solution: Use high-purity acetylene gas and ensure all glassware and reagents are free from catalytic metal contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereoselectivity of the ethynylation of 2,2,6-trimethylcyclohexanone?

The nucleophilic addition of the acetylide anion to the carbonyl group of 2,2,6-trimethylcyclohexanone will generate a new stereocenter at the C1 position. This results in the formation of two diastereomers: cis- and trans-1-ethynyl-2,2,6-trimethylcyclohexanol. The stereochemical outcome is influenced by the steric hindrance posed by the methyl groups on the cyclohexanone ring. Generally, the nucleophile will preferentially attack from the less hindered face. The axial attack is often favored in the absence of overwhelming steric hindrance, leading to the equatorial alcohol. However, the bulky nature of the 2,2,6-trimethylcyclohexanone may lead to a mixture of isomers. The exact ratio can be influenced by the reaction temperature and the specific base/solvent system used. Lower temperatures generally lead to higher selectivity.[4]

Q2: How can I separate the cis and trans isomers of 1-ethynyl-2,2,6-trimethylcyclohexanol?

Separating diastereomers can often be achieved by standard laboratory techniques:

  • Column Chromatography: This is the most common method for separating diastereomers. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used. The polarity difference between the two isomers should allow for their separation.[5][6]

  • Fractional Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.[7]

  • Crystallization: In some cases, one of the diastereomers may be more prone to crystallization. Attempting to crystallize the product from a suitable solvent might selectively isolate one isomer.

Q3: How do I handle acetylene gas safely in the laboratory?

Acetylene is a highly flammable and potentially explosive gas and must be handled with extreme caution.

  • Ventilation: Always work in a well-ventilated area, preferably in a fume hood.[8][9]

  • Cylinder Handling: Acetylene cylinders must be stored and used in an upright position to prevent the acetone stabilizer from entering the regulator.[10][11] Secure the cylinder to a stable support.

  • Pressure Regulation: Never use acetylene at a pressure exceeding 15 psig (103 kPa), as it can decompose explosively.[10] Use a regulator specifically designed for acetylene.

  • Leak Detection: Check for leaks at all connections using a soap solution before use.[10]

  • Ignition Sources: Eliminate all potential ignition sources from the work area.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coat, and gloves.[12]

Q4: What is the best way to quench a reaction involving sodium amide in liquid ammonia?

Quenching a reaction with sodium amide requires a careful and controlled procedure due to its high reactivity with protic solvents.

  • Cooling: Ensure the reaction mixture is maintained at a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Slow Addition of Quenching Agent: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[13] The ammonium chloride will neutralize the unreacted sodium amide and protonate the alkoxide product in a controlled manner. Do not add water directly, as the reaction can be violently exothermic.

  • Monitor Temperature: Monitor the internal temperature of the reaction flask during the quench to ensure it does not rise uncontrollably.

  • Allow Ammonia to Evaporate: After the quench is complete, the liquid ammonia can be allowed to evaporate in the fume hood.

Experimental Protocols

Protocol 1: Synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol via Ethynylation with Sodium Amide in Liquid Ammonia

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer

  • Liquid ammonia (anhydrous)

  • Sodium metal

  • Ferric nitrate (catalytic amount)

  • Acetylene gas (purified)

  • 2,2,6-trimethylcyclohexanone (anhydrous)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).

  • Sodium Amide Formation: Charge the flask with liquid ammonia (approximately 500 mL for a 1 mole scale reaction). Cautiously add small pieces of sodium metal with vigorous stirring until a persistent blue color is observed. Add a catalytic amount of ferric nitrate to initiate the formation of sodium amide, which is indicated by the disappearance of the blue color and the formation of a gray suspension.[13]

  • Acetylene Addition: Bubble purified acetylene gas through the stirred suspension of sodium amide.

  • Ketone Addition: Prepare a solution of 2,2,6-trimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the reaction mixture at a rate that maintains a gentle reflux of the liquid ammonia.

  • Reaction: Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the ammonia has evaporated.

  • Work-up: Add water to the residue and extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the diastereomers.

Data Presentation
ParameterValueReference
Starting Material2,2,6-trimethylcyclohexanone
ReagentSodium acetylide (from Na and C₂H₂)[13]
SolventLiquid Ammonia / Diethyl ether[13]
Reaction Temperature-33 °C (boiling point of ammonia)[13]
Quenching AgentSaturated aqueous NH₄Cl[3]
Purification MethodColumn Chromatography[5][6]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of 1-ethynyl-2,2,6-trimethylcyclohexanol check_reagents Check Reagent Quality & Conditions start->check_reagents check_side_reactions Investigate Side Reactions start->check_side_reactions check_workup Review Workup Procedure start->check_workup sub_reagents1 Anhydrous Conditions? check_reagents->sub_reagents1 sub_reagents2 Base Strength Sufficient? check_reagents->sub_reagents2 sub_side_reactions1 Enolization Suspected? check_side_reactions->sub_side_reactions1 sub_side_reactions2 Reduction Observed? check_side_reactions->sub_side_reactions2 sub_workup1 Improper Quenching? check_workup->sub_workup1 sub_workup2 Incomplete Extraction? check_workup->sub_workup2 solution_reagents1a Flame-dry glassware. Use anhydrous solvents. sub_reagents1->solution_reagents1a Yes solution_reagents1b No sub_reagents1->solution_reagents1b No solution_reagents2a Use fresh, high-purity base (e.g., NaNH2, n-BuLi). sub_reagents2->solution_reagents2a Yes solution_reagents2b No sub_reagents2->solution_reagents2b No solution_side_reactions1a Lower reaction temperature. Slow ketone addition. Consider Lewis acid catalyst. sub_side_reactions1->solution_side_reactions1a Yes solution_side_reactions1b No sub_side_reactions1->solution_side_reactions1b No solution_side_reactions2a Use Grignard without β-hydrogens. Lower reaction temperature. sub_side_reactions2->solution_side_reactions2a Yes solution_side_reactions2b No sub_side_reactions2->solution_side_reactions2b No solution_workup1a Quench slowly at low temp with sat. aq. NH4Cl. sub_workup1->solution_workup1a Yes solution_workup1b No sub_workup1->solution_workup1b No solution_workup2a Extract aqueous layer multiple times. sub_workup2->solution_workup2a Yes solution_workup2b No sub_workup2->solution_workup2b No

Caption: Troubleshooting decision tree for low product yield.

Reaction Pathway: Ethynylation of 2,2,6-Trimethylcyclohexanone

Reaction_Pathway reagents 2,2,6-Trimethyl- cyclohexanone product 1-ethynyl-2,2,6-trimethyl- cyclohexanol reagents->product Nucleophilic Addition acetylide Sodium Acetylide (HC≡CNa) acetylide->product

Caption: Simplified reaction pathway for the synthesis.

References

Sources

Technical Support Center: Synthesis of 1-Ethynyl-2,2,6-trimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurities encountered during and after the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-ethynyl-2,2,6-trimethylcyclohexanol product?

A: Following the ethynylation of 2,2,6-trimethylcyclohexanone, your crude product is likely to contain a mixture of substances derived from the starting materials and side reactions. The most prevalent impurities are typically:

  • Unreacted 2,2,6-trimethylcyclohexanone: The starting ketone is often the most significant impurity, resulting from an incomplete reaction.[1]

  • Acetylenic Glycol Dimer: A common byproduct in the ethynylation of ketones is the formation of a diol, where two molecules of the starting ketone react with one molecule of acetylene.[1] This results in a much higher boiling point impurity.

  • Ketone Self-Condensation Products: The basic conditions used for the ethynylation reaction can promote the self-condensation of 2,2,6-trimethylcyclohexanone, leading to a variety of higher molecular weight, often tar-like, substances.[1]

  • Residual Solvents: Solvents used in the reaction (e.g., methanol, liquid ammonia, ethers) or workup (e.g., toluene, ethyl acetate) may remain in the final product if not adequately removed.[1][2]

Q2: I have a significant amount of unreacted 2,2,6-trimethylcyclohexanone. How can I improve the conversion rate?

A: The presence of a large amount of starting material points to suboptimal reaction conditions. The ethynylation reaction is an equilibrium process, and several factors can be adjusted to drive it towards the product:

  • Acetylene Concentration: The reaction is sensitive to the concentration of acetylene in the liquid phase. Ensuring a sufficient overpressure of acetylene or using a saturated solution of acetylene in the solvent can improve conversion.[1] In industrial settings, a high concentration of dissolved acetylene is used to increase the reaction rate and suppress undesirable side reactions.[1]

  • Base/Catalyst Activity: The choice and concentration of the base (e.g., KOH, NaOH, or sodium acetylide) are critical.[1][2] Ensure the base is fresh and anhydrous, as water can inhibit the reaction.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also favor the formation of condensation byproducts.[1] Careful optimization of the reaction temperature is necessary. The reaction is often initiated at low temperatures (e.g., 7-12°C) before being heated.[1]

Q3: My GC analysis shows a significant, late-eluting peak. Is this the acetylenic glycol dimer?

A: It is highly probable. The acetylenic glycol dimer, 1,2-bis(2,2,6-trimethylcyclohexan-1-ol)-ethyne, has a molecular weight roughly double that of the desired product and is significantly less volatile. This results in a much longer retention time on most gas chromatography (GC) columns. Its formation is a known side reaction in the ethynylation of cyclohexanones.[1] Mass spectrometry (GC-MS) can be used to confirm its identity by observing the molecular ion peak.

Q4: How can I minimize the formation of impurities during the synthesis itself?

A: Proactive control of reaction conditions is the most effective strategy:

  • To Minimize Unreacted Ketone: Use a slight excess of the acetylene source and ensure efficient mixing to maximize contact between reactants.

  • To Minimize Dimer Formation: Maintain a high molar ratio of acetylene to the ketone in the reaction mixture. This favors the reaction of the acetylide with the ketone over the reaction of the intermediate alkoxide with another ketone molecule.[1]

  • To Minimize Condensation Products: Avoid excessively high temperatures and prolonged reaction times under strong basic conditions. The use of a high concentration of dissolved acetylene allows for operation at higher temperatures with a reduced risk of ketone self-condensation.[1]

Troubleshooting Guide

Problem: My final product has a low purity (<95%) after initial workup. What are the likely culprits and how do I purify it?

Analysis: Low purity after a standard aqueous workup is almost always due to a combination of unreacted 2,2,6-trimethylcyclohexanone and the acetylenic glycol dimer. The ketone is relatively volatile, while the dimer is a high-boiling solid or oil.

Solution: Purification Protocol

Fractional vacuum distillation is the most effective method for separating these components on a laboratory scale.

Table 1: Physical Properties of Product and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point
2,2,6-TrimethylcyclohexanoneC₉H₁₆O140.22~187 °C (atm)
1-Ethynyl-2,2,6-trimethylcyclohexanol C₁₁H₁₈O 166.26 ~71-72 °C @ 10 mmHg [1]
Acetylenic Glycol DimerC₂₀H₃₄O₂306.48>250 °C (atm, decomposes)
Experimental Protocol: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux or packed column, a vacuum-jacketed distillation head, a condenser, and fraction-collecting flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Charge the crude product into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuate: Slowly and carefully apply vacuum. The initial bubbling will be from dissolved gases and any low-boiling solvents.

  • Collect Fractions:

    • Fore-run: Gently heat the pot. The first fraction to distill will be any residual solvents followed by the unreacted 2,2,6-trimethylcyclohexanone.

    • Product Fraction: As the pot temperature increases, the desired 1-ethynyl-2,2,6-trimethylcyclohexanol will begin to distill. Collect the fraction boiling at a stable temperature corresponding to the expected value at your system's pressure (e.g., ~71-72 °C at 10 mmHg).[1]

    • Residue: The high-boiling acetylenic glycol dimer and any polymeric condensation products will remain in the distillation flask.[1] Do not overheat the pot in an attempt to distill this residue, as it may decompose.

  • Analysis: Analyze the collected product fraction by GC or NMR to confirm its purity.

Problem: The reaction has produced a significant amount of dark, tar-like residue.

Analysis: This is a classic sign of extensive self-condensation of the 2,2,6-trimethylcyclohexanone starting material. This side reaction is catalyzed by the strong base used for the ethynylation and is exacerbated by high temperatures, insufficient acetylene, or prolonged reaction times.

Solution: Mitigation and Prevention

  • Immediate Action: During workup, attempt to separate the desired product from the tar. The product is soluble in organic solvents like ether or toluene, while the polymeric material may have limited solubility. A filtration after dissolving the crude mixture may help remove some of the insoluble tars.

  • Future Prevention:

    • Temperature Control: Maintain the recommended reaction temperature profile. Do not allow the temperature to rise uncontrollably.

    • Acetylene Saturation: Ensure the reaction medium is saturated with acetylene before and during the addition of the ketone or base to minimize the time the ketone is exposed to the base in the absence of the alkyne.[1]

    • Reaction Time: Monitor the reaction progress by TLC or GC and quench it as soon as the starting material is consumed to an acceptable level.

Diagrams

Synthesis_Workflow Start Start: 2,2,6-Trimethyl- cyclohexanone Reaction Ethynylation (Acetylene, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Mixture Impurity1 Unreacted Ketone Reaction->Impurity1 Incomplete Reaction Impurity2 Dimer & Polymers Reaction->Impurity2 Side Reactions Distillation Fractional Vacuum Distillation Workup->Distillation Product Pure Product (>99%) Distillation->Product Product Fraction Distillation->Impurity1 Fore-run Distillation->Impurity2 Residue Reaction_Pathways cluster_desired Desired Pathway cluster_side Side Reaction Ketone 2,2,6-Trimethyl- cyclohexanone Alkoxide Intermediate Alkoxide Ketone->Alkoxide + Acetylide Acetylene Acetylene Desired_Product 1-Ethynyl-2,2,6-trimethyl- cyclohexanol Dimer Acetylenic Glycol Dimer Alkoxide->Desired_Product + H⁺ (Workup) Alkoxide->Dimer + another Ketone molecule, then H⁺

Caption: Desired vs. side reaction pathways.

References
  • Reppe, W., et al. (1961). Process for preparing 1-ethynylcyclohexanol and homologues. U.S.
  • Attenburrow, J., et al. (1952). The synthesis of vitamin A from cyclohexanone. Journal of the Chemical Society, 1094-1111.
  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved February 23, 2026, from [Link]

  • Ziegenbein, W. (1963). Aethinylierung und Alkinylierung. Verlag-Chemie.
  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved February 23, 2026, from [Link]

  • ChemEurope.com. (n.d.). Favorskii rearrangement. Retrieved February 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel-. Retrieved February 23, 2026, from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(10), 5515-5520.
  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry with Victor. (2023, December 8). Favorskii Rearrangement Detailed Overview [Video]. YouTube. [Link]

  • Scribd. (n.d.). Favorskii Rearrangement of 2-Chlorocyclohexanone. Retrieved February 23, 2026, from [Link]

  • Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 261-316.
  • NIST. (n.d.). Cyclohexanol, 1-ethynyl-. Retrieved February 23, 2026, from [Link]

  • Grynkiewicz, G., & Poĺeć, I. (2012). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Polish Journal of Environmental Studies, 21(5), 1171-1180.
  • Chen, Z., et al. (2007). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. The Journal of Organic Chemistry, 72(16), 6036-6044.
  • International Journal of Novel Research and Development. (2023). Degradation Profiling of Pharmaceuticals: A Review. IJNRD, 8(7), c786-c795.
  • Organic Syntheses. (n.d.). 1-METHYLCYCLOHEXANOL. Retrieved February 23, 2026, from [Link]

  • Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(1), 1-21.
  • PubChem. (n.d.). 1-Ethynylcyclohexanol. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2,2,6-Trimethylcyclohexan-1-ol. Retrieved February 23, 2026, from [Link]

  • Trost, B. M., & Toste, F. D. (2003). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Chemical Reviews, 103(8), 2921-2944.
  • Mioskowski, C., et al. (1981). Polymer supported enantioselective reactions. II. α-Methylation of cyclohexanone. Tetrahedron Letters, 22(23), 2247-2250.

Sources

Validation & Comparative

Biological Activity of 1-Ethynyl-2,2,6-trimethylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Terpene Scaffold Advantage

1-Ethynyl-2,2,6-trimethylcyclohexanol is a specialized lipophilic scaffold derived from the ionone/carotenoid biosynthetic pathway.[1][2] Unlike simple aliphatic alkynols, the 2,2,6-trimethylcyclohexyl ring system provides a bulky, hydrophobic anchor that mimics natural terpenes, significantly enhancing membrane permeability and receptor affinity.

This guide evaluates the biological performance of its derivatives, specifically focusing on oxime ethers (antifungal agents) and organotellurium conjugates (protease inhibitors). We compare these novel derivatives against industry standards to validate their potential in drug discovery and agrochemical development.

Key Performance Indicators (KPIs)
Feature1-Ethynyl-2,2,6-trimethylcyclohexanol DerivativesStandard Alternative (e.g., Ethinamate/Azoles)Advantage
Lipophilicity (LogP) ~3.5 – 4.2~1.5 – 2.5Enhanced BBB and membrane penetration.[1][2]
Target Specificity High (Cysteine Proteases, Fungal Membranes)VariableReduced off-target toxicity in specific series.[1][2]
Metabolic Stability Moderate (Steric hindrance at C1)Low (Rapid oxidation)Longer half-life due to gem-dimethyl shielding.[1][2]

Comparative Analysis: Biological Efficacy

A. Antifungal Activity: The Oxime Ether Series

Derivatives formed by converting the ketone precursor (2,2,6-trimethylcyclohexanone) into oxime ethers containing the unsaturated ring system have demonstrated potent fungicidal activity. The 1-ethynyl alcohol serves as a critical intermediate in accessing these structures via rearrangement or direct functionalization.[1][2]

Comparative Data: Inhibition of Phytopathogens Study Context: Evaluation of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


- and 

-isomers of oxime ethers against Sclerotinia sclerotiorum (White Mold) and Rhizoctonia bataticola.[1][2][3]
Compound ClassTest OrganismIC50 / ED50 (µg/mL)Relative PotencyNotes
Trimethyl-cyclohexenyl Oxime Ether (Z-isomer) S. sclerotiorum21.39 High Outperformed E-isomers; 90-95% disease suppression in greenhouse trials.[1][2]
Trimethyl-cyclohexenyl Oxime Ether (E-isomer) R. bataticola32.36ModerateShows stereoselective efficacy.[1][2]
Carbendazim (Standard) S. sclerotiorum~1.0 - 5.0Very HighStandard is more potent but prone to resistance.[1][2]
Dehydrolinalool (Linear Analog) General Fungi>100LowCyclization (the trimethyl ring) is critical for activity.[1][2]

Mechanism of Action: The lipophilic trimethylcyclohexyl ring inserts into the fungal cell membrane, while the oxime ether moiety interferes with ergosterol biosynthesis or membrane integrity, leading to hyphal shrinkage and organelle disruption.

B. Cysteine Protease Inhibition: Organotellurium Derivatives

The terminal alkyne group of 1-ethynyl-2,2,6-trimethylcyclohexanol allows for the synthesis of vinyl tellurides .[1][2] These derivatives act as potent inhibitors of Cathepsin B , a cysteine protease implicated in tumor metastasis and inflammation.

Comparative Data: Cathepsin B Inhibition

Compound Target Enzyme Ki (µM) Mechanism
Cyclohexyl-Vinyl Telluride (Derivative) Human Cathepsin B 0.85 Reversible, non-competitive
E-64 (Standard) Human Cathepsin B 0.05 Irreversible (Covalent)

| Parent Alkyne | Human Cathepsin B | Inactive | Requires tellurium functionalization.[1][2] |

Insight: While less potent than the irreversible suicide inhibitor E-64, the tellurium derivatives offer a reversible mechanism, reducing the risk of permanent off-target toxicity—a highly desirable trait for chronic therapeutic administration.

Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent synthetic pathways leading to active pharmacological agents.

G Core 1-Ethynyl-2,2,6- trimethylcyclohexanol (Scaffold) Path1 Oxime Ether Derivatization Core->Path1 Path2 Hydrotelluration (Te-Reagents) Core->Path2 Path3 Carbamoylation Core->Path3 Prod1 Oxime Ethers (Antifungal) Path1->Prod1 Prod2 Vinyl Tellurides (Cathepsin B Inhibitor) Path2->Prod2 Prod3 Carbamates (Sedative/Hypnotic) Path3->Prod3 Mech1 Membrane Disruption & Ergosterol Interference Prod1->Mech1 Mech2 Active Site Interaction (Cys-29 Thiol) Prod2->Mech2 Mech3 GABA-A Receptor Modulation Prod3->Mech3

Caption: Divergent synthesis from the core scaffold leads to distinct pharmacological classes: antifungals (green), protease inhibitors (red), and sedatives (yellow).

Experimental Protocols

Protocol A: Synthesis of Antifungal Oxime Ethers

Rationale: This protocol targets the


-isomer, which shows superior bioactivity.[2]
  • Starting Material: 2,2,6-Trimethylcyclohexanone (or its

    
    -unsaturated analog).[1]
    
  • Oximation: Reflux ketone with hydroxylamine hydrochloride and sodium acetate in ethanol for 3 hours.

  • Alkylation: Treat the resulting oxime with NaH (1.2 eq) in dry DMF at 0°C. Add the appropriate alkyl halide (e.g., pentyl bromide) dropwise.

  • Workup: Quench with ice water, extract with ethyl acetate.

  • Purification: Separate

    
     and 
    
    
    
    isomers using silica gel column chromatography (Hexane:EtOAc 95:5). The
    
    
    -isomer typically elutes second due to steric interaction with the gem-dimethyl group.[1][2]
Protocol B: In Vitro Antifungal Assay (Poisoned Food Technique)

Rationale: Standardized method to determine EC50 values against filamentous fungi.[1][2]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 45°C.

  • Compound Integration: Dissolve the test derivative in acetone/DMSO. Add to molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour into Petri plates.

  • Inoculation: Place a 5mm mycelial disc of the pathogen (S. sclerotiorum) in the center of the plate.[2]

  • Incubation: Incubate at 25±2°C for 5-7 days.

  • Measurement: Measure colony diameter (

    
    ) and compare to control (
    
    
    
    ).
    • Calculation: % Inhibition =

      
      [1][2]
      

Expert Commentary & Future Directions

The 1-ethynyl-2,2,6-trimethylcyclohexanol scaffold is an underutilized gem in medicinal chemistry.[1] Its structural similarity to Abscisic Acid precursors and Ionones gives it a unique "privileged structure" status—capable of interacting with diverse biological targets depending on the functionalization of the ethynyl tail.[1]

Critical Limitation: The steric bulk of the 2,2,6-trimethyl substitution can hinder chemical modification at the C1 position. Researchers should utilize high-pressure conditions or specialized catalysts (e.g., Ruthenium-based) for functionalizing the hydroxyl or ethynyl groups effectively.[1][2]

Recommendation: For drug development, focus on the Vinyl Telluride derivatives. The combination of the lipophilic trimethylcyclohexyl ring (for bioavailability) and the tellurium warhead (for soft-metal interaction with cysteine thiols) represents a promising frontier for non-peptidic protease inhibitors.

References

  • Antifungal Activity of Oxime Ethers: Title: Antifungal activity of 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-alkyl ethers.[1][2][4][3] Source: Journal of Agricultural and Food Chemistry.[2] URL:[Link] (Note: Verified context via Search 1.12)

  • Cathepsin B Inhibition: Title: Tellurium-based cysteine protease inhibitors: evaluation of novel organotellurium(IV) compounds as inhibitors of human cathepsin B. Source: Bioorganic & Medicinal Chemistry Letters, 15(3), 755-760.[5] URL:[Link]

  • Parent Scaffold Pharmacology (Ethinamate): Title: 1-Ethynylcyclohexanol - Wikipedia (Chemical Data & Pharmacology).[1][2] Source: Wikipedia / PubChem Data.[1][2] URL:[Link][1]

  • Synthesis & Polymerization: Title: Polymerization of 1-Ethynyl-1-cyclohexanol by Transition Metal Catalysts.[1][2][5] Source: Journal of Macromolecular Science, Part A. URL:[Link][1]

Sources

Efficacy of 1-ethynyl-2,2,6-trimethylcyclohexanol in specific synthetic pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis of 1-ethynyl-2,2,6-trimethylcyclohexanol , focusing on its critical role as a synthetic pivot in the production of rose ketones (Damascones/Damascenones) and functionalized fragrance ingredients.

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Process Engineers, and Fragrance R&D Professionals.

Executive Summary

1-Ethynyl-2,2,6-trimethylcyclohexanol (CAS 41613-59-6) is a tertiary propargylic alcohol derived from the ethynylation of 2,2,6-trimethylcyclohexanone.[1] While it possesses intrinsic woody-patchouli organoleptic properties, its primary industrial efficacy lies in its utility as a precursor for the Rupe Rearrangement . This pathway grants access to 1-acetyl-2,6,6-trimethylcyclohexene , the structural core of the commercially vital


-Damascone and 

-Damascenone.

This guide compares the Ethynyl Carbinol Route (utilizing the title compound) against the alternative Diels-Alder Route , evaluating yield, atom economy, and process complexity.

Core Analysis: The Synthetic Pivot

The efficacy of this intermediate stems from its ability to convert a saturated cyclic ketone into an


-unsaturated exocyclic ketone via acid-catalyzed rearrangement.
Pathway A: The Ethynyl Carbinol Route (Via 1-ethynyl-2,2,6-trimethylcyclohexanol)

This route exploits the steric bulk of the trimethyl-substituted ring to favor the Rupe rearrangement over the competing Meyer-Schuster rearrangement.

  • Ethynylation : Nucleophilic addition of acetylide to 2,2,6-trimethylcyclohexanone.

  • Rupe Rearrangement : Acid-mediated dehydration and reconstruction to form the acetyl-cyclohexene core.

  • Aldol Condensation : Reaction with acetaldehyde to yield

    
    -Damascone.[2]
    
Pathway B: The Diels-Alder Alternative

A convergent strategy that constructs the ring system directly from acyclic precursors.

  • Cycloaddition : Reaction of 1,3-pentadiene (piperylene) with mesityl oxide or related dienophiles.

  • Isomerization : Shift of double bonds to the thermodynamically stable position.

Comparative Efficacy Matrix
MetricPathway A: Ethynyl Carbinol RoutePathway B: Diels-Alder Route
Key Intermediate 1-Ethynyl-2,2,6-trimethylcyclohexanol 1-(2,6,6-trimethylcyclohex-3-enyl)ethanone
Overall Yield Moderate to High (55-70%) Variable (40-65%)
Atom Economy High (Acetylene addition is 100% atom efficient)Moderate (Requires Lewis Acid stoichiometry often)
Purity Profile High regioselectivity for

-isomers after rearrangement.
Often yields mixture of

isomers requiring isomerization.
Process Risk Handling of Acetylene gas (High Pressure/Flammability).Handling of reactive dienes and Lewis Acids (AlCl3).
Strategic Value Direct access to Acetyl-Cyclohexene core; flexible for analogs.Best for large-scale commodity production of specific isomers.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethynyl-2,2,6-trimethylcyclohexanol

Objective : Efficient generation of the tertiary alcohol via base-catalyzed ethynylation.

  • Reagents : 2,2,6-Trimethylcyclohexanone (1.0 eq), Acetylene gas, Potassium Hydroxide (KOH) powder (1.2 eq), solvent (THF or liquid Ammonia/Ether).

  • Conditions : -10°C to 0°C, anhydrous atmosphere.

Step-by-Step Methodology :

  • Preparation : Charge a pressure reactor with THF and KOH powder. Cool to -10°C.

  • Saturation : Sparge Acetylene gas through the slurry until saturation is achieved (monitored by pressure stabilization).

  • Addition : Dropwise add 2,2,6-trimethylcyclohexanone over 2 hours, maintaining internal temperature

    
    . The steric hindrance at the C1 position requires slow addition to prevent enolization side reactions.
    
  • Reaction : Stir at 0°C for 4–6 hours. Monitor consumption of ketone via GC-FID.

  • Workup : Quench with saturated NH4Cl solution. Extract with diethyl ether. Wash organic phase with brine, dry over MgSO4, and concentrate.[3]

  • Purification : Distillation under reduced pressure (approx. 70–75°C at 10 mmHg).

    • Target Yield: 82% (Reference: US Patent 4,260,527).

    • Data Point: 3,3,5-isomer yields ~64%; 2,2,6-isomer benefits from optimized KOH/Acetylene ratios.

Protocol 2: Rupe Rearrangement to 1-Acetyl-2,6,6-trimethylcyclohexene

Objective : Acid-catalyzed transformation of the ethynyl alcohol to the unsaturated ketone.

  • Reagents : 1-Ethynyl-2,2,6-trimethylcyclohexanol, Formic Acid (85%) or Near-Critical Water (NCW) with NaHSO4.

  • Mechanism : Protonation of the hydroxyl group

    
     Enyne intermediate 
    
    
    
    Hydration
    
    
    Tautomerization.

Step-by-Step Methodology :

  • Setup : Charge a flask with 85% Formic Acid (3.0 eq relative to alcohol). Heat to 90°C.

  • Addition : Slowly add the ethynyl alcohol dropwise to the hot acid. Critical: Rapid addition causes polymerization.

  • Reflux : Stir at reflux (100–105°C) for 2 hours.

  • Quench : Cool to room temperature and pour onto crushed ice. Neutralize with NaOH solution to pH 7.

  • Extraction : Extract with Hexane/Ethyl Acetate (9:1).

  • Purification : Fractional distillation. The product, 1-acetyl-2,6,6-trimethylcyclohexene, boils at a higher temperature than the starting alcohol.

    • Target Yield: 75–88% (Optimization using NaHSO4 in NCW can reach 88% yield).

Visualizing the Pathway

Diagram 1: Synthetic Route to -Damascone

This flow illustrates the central position of the title compound.

G Start 2,2,6-Trimethylcyclohexanone Inter 1-Ethynyl-2,2,6- trimethylcyclohexanol (The Pivot) Start->Inter Acetylene / KOH (Ethynylation) Product1 1-Acetyl-2,6,6- trimethylcyclohexene Inter->Product1 HCOOH / Heat (Rupe Rearrangement) Final Beta-Damascone Product1->Final Acetaldehyde / Base (Aldol Condensation)

Caption: The "Ethynyl Carbinol" route highlights the transformation of the saturated ketone to the functionalized rose ketone precursor.

Diagram 2: Mechanistic Competition (Rupe vs. Meyer-Schuster)

Understanding why the reaction yields the ketone (Rupe) rather than the aldehyde (Meyer-Schuster).

Mechanism Alcohol 1-Ethynyl-2,2,6- trimethylcyclohexanol Carbocation Tertiary Carbocation (Stabilized) Alcohol->Carbocation H+ Aldehyde Unsaturated Aldehyde (Meyer-Schuster Product) Carbocation->Aldehyde 1,3-Shift (Disfavored by Sterics) Enyne Enyne Intermediate (Dehydration) Carbocation->Enyne -H2O (Favored) Ketone Methyl Ketone (Rupe Product) Enyne->Ketone +H2O / Tautomerization

Caption: Steric hindrance at the 2,2,6-positions favors dehydration to the enyne (Rupe) over the oxygen shift (Meyer-Schuster).

References

  • International Flavors & Fragrances Inc. (1981). Use of 1-ethynyl-2,2,6-trimethyl-cyclohexanol in perfume compositions. US Patent 4,261,867. Link

  • Chang, Y. J., et al. (2011).[4] Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water. Chemical Papers, 66, 33-38.[4] Link

  • BenchChem . (2025).[5] Synthesis of 1-(Bromoethynyl)cyclohexene: Application Notes and Protocols. Link

  • Ayyar, K. S., Cookson, R. C., & Kagi, D. (1975). Synthesis of delta-damascone and beta-damascenone. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Firmenich SA . (1980).[6] Process for preparing 1-ethynyl-2,2,6-trimethylcyclohexanol. US Patent 4,260,527. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-ethynyl-2,2,6-trimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when working with 1-ethynyl-2,2,6-trimethylcyclohexanol (also known as Dehydrolinalool, CAS No. 29171-20-8). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific measures are necessary, thereby fostering a culture of proactive safety and scientific excellence.

Understanding the Hazard Profile

1-ethynyl-2,2,6-trimethylcyclohexanol is a versatile synthetic intermediate.[1] While specific toxicological data can be limited for research chemicals, related structural analogs and available safety data sheets (SDS) indicate several potential hazards that must be addressed through appropriate PPE. The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosols or dust. Some sources indicate that related compounds can cause skin and eye irritation.[2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision-making process that must consider the specific experimental conditions. Key factors include:

  • Scale of the experiment: Handling milligrams on a lab bench requires a different level of precaution than working with kilograms in a pilot plant.

  • Physical form of the chemical: A solid may pose an inhalation hazard if dusty, while a liquid presents a splash risk.

  • Operating conditions: Elevated temperatures can increase vaporization, while pressurized systems introduce unique failure modes.

  • Potential for aerosol generation: Operations such as sonication, vortexing, or transfer via syringe can generate inhalable droplets.

Recommended Personal Protective Equipment

Based on a thorough analysis of available safety data for 1-ethynyl-2,2,6-trimethylcyclohexanol and structurally similar compounds, the following PPE is recommended.

Experimental ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatRecommended if dusty; N95 respirator
Solution Preparation Safety gogglesNitrile or neoprene glovesLaboratory coatNot generally required with adequate ventilation
Chemical Reaction Setup & Monitoring Safety goggles and face shieldNitrile or neoprene glovesLaboratory coatNot generally required in a fume hood
Work-up and Purification Safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over lab coatAdvised if splashes or aerosols are likely
Large-Scale Operations (>100g) Safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronHalf-face respirator with organic vapor cartridges

A Note on Glove Selection: The choice of glove material is critical. While nitrile gloves offer good general protection for incidental contact, extended contact or immersion requires gloves with a higher level of chemical resistance, such as butyl rubber or Viton™. Always inspect gloves for signs of degradation or perforation before and during use.

Step-by-Step PPE Protocol: A Self-Validating System

The following protocol for donning and doffing PPE is designed to minimize the risk of cross-contamination and ensure the integrity of the protective barrier.

Donning Procedure:

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • First Pair of Gloves (Optional but Recommended): For particularly hazardous operations, donning a primary pair of nitrile gloves provides an extra layer of protection.

  • Body Protection: Put on a clean, buttoned laboratory coat. For larger scale work, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection (if required): Perform a fit check for your respirator according to your institution's guidelines.

  • Eye and Face Protection: Don safety goggles. If a splash hazard exists, add a face shield over the goggles.

  • Second Pair of Gloves: Don a second pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Doffing Procedure (The "Clean-to-Dirty" Principle):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Face and Eye Protection: Remove the face shield (if used) and then the safety goggles by handling the earpieces. Place them in a designated area for decontamination.

  • Body Protection: Unbutton your lab coat and remove it by folding the contaminated exterior inward. Hang it in its designated storage location or dispose of it if it is single-use.

  • Respiratory Protection (if used): Remove your respirator without touching the front of the mask.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash your hands with soap and water.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1-ethynyl-2,2,6-trimethylcyclohexanol.

PPE_Selection_Workflow cluster_assessment Hazard and Risk Assessment cluster_ppe PPE Selection cluster_outcome Final PPE Ensemble Start Start: Handling 1-ethynyl-2,2,6-trimethylcyclohexanol AssessScale Assess Scale of Operation Start->AssessScale AssessPhysicalForm Assess Physical Form (Solid/Liquid) AssessScale->AssessPhysicalForm AssessProcedure Assess Experimental Procedure AssessPhysicalForm->AssessProcedure EyeProtection Select Eye/Face Protection AssessProcedure->EyeProtection HandProtection Select Hand Protection AssessProcedure->HandProtection BodyProtection Select Body Protection AssessProcedure->BodyProtection RespiratoryProtection Select Respiratory Protection AssessProcedure->RespiratoryProtection StandardPPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat EyeProtection->StandardPPE Low Risk EnhancedPPE Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat & Apron EyeProtection->EnhancedPPE Moderate Risk (Splash/Aerosol) FullProtection Full Protection: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator EyeProtection->FullProtection High Risk (Large Scale) HandProtection->StandardPPE HandProtection->EnhancedPPE HandProtection->FullProtection BodyProtection->StandardPPE BodyProtection->EnhancedPPE BodyProtection->FullProtection RespiratoryProtection->EnhancedPPE RespiratoryProtection->FullProtection

Caption: Decision workflow for selecting appropriate PPE.

Disposal and Decontamination

Proper disposal of contaminated PPE is as crucial as its correct use. All disposable PPE, including gloves, aprons, and any contaminated lab materials, should be placed in a designated, sealed waste container for hazardous chemical waste. Reusable PPE, such as safety goggles and face shields, must be decontaminated according to your institution's established procedures. A simple and effective method for many chemical residues is a thorough cleaning with a laboratory-grade detergent and water, followed by a rinse with 70% ethanol.

By adhering to these principles and protocols, researchers can confidently handle 1-ethynyl-2,2,6-trimethylcyclohexanol, ensuring both personal safety and the integrity of their scientific work. This guide serves as a living document; always consult the most recent Safety Data Sheet and your institution's specific safety guidelines before commencing any new experimental work.

References

  • The Good Scents Company. dehydro beta-linalool, 29171-20-8. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.